2-Chloroethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO/c3-1-2-4/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIFAVKTNFCBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO, Array | |
| Record name | ETHYLENE CHLOROHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/681 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-CHLOROETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021877 | |
| Record name | 2-Chloroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene chlorohydrin is a colorless liquid with an ether-like odor. It is soluble in water and is also a combustible liquid. Its vapors are heavier than air and it is very toxic by inhalation and skin absorption. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects., Colorless liquid with a faint, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint, ether-like odor. | |
| Record name | ETHYLENE CHLOROHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/681 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylene chlorohydrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/487 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-CHLOROETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/55 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylene chlorohydrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
262 °F at 760 mmHg (EPA, 1998), 128-130 °C @ 760 MM HG, 128-130 °C, 262 °F | |
| Record name | ETHYLENE CHLOROHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/681 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-CHLOROETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-CHLOROETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/55 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylene chlorohydrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
140 °F (EPA, 1998), 40 °C, 105 °F (40 °C) (open cup), 60 °C c.c., 140 °F | |
| Record name | ETHYLENE CHLOROHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/681 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylene chlorohydrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/487 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-CHLOROETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-CHLOROETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/55 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylene chlorohydrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER, ALC, ORG SOLVENTS; SLIGHTLY SOL IN ETHER, SOL IN VARIOUS RESINS, Infinitely soluble in aqueous solution (1X10+6 mg/l @ 25 °C), Solubility in water: miscible, Miscible | |
| Record name | ETHYLENE CHLOROHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/681 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-CHLOROETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-CHLOROETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethylene chlorohydrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.197 (EPA, 1998) - Denser than water; will sink, 1.197 @ 20 °C/4 °C, WHEN HEATED WITH WATER TO 100 °C IT DECOMPOSES INTO GLYCOL & ALDEHYDE; WHEN HEATED TO 184 °C, IT DECOMPOSES INTO ETHYLENE CHLORIDE & ACETALDEHYDE; DENSITY OF SATURATED AIR: 1.011 @ 20 °C; 1.022 @ 30.3 °C; PERCENT IN SATURATED AIR: 0.644 @ 20 °C; 1.32 @ 30.3 °C, Relative density (water = 1): 1.2, 1.2, 1.20 | |
| Record name | ETHYLENE CHLOROHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/681 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-CHLOROETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-CHLOROETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/55 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylene chlorohydrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.78 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.78 (AIR= 1), Relative vapor density (air = 1): 2.78, 2.78 | |
| Record name | ETHYLENE CHLOROHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/681 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-CHLOROETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-CHLOROETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/55 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
4.9 mmHg (EPA, 1998), 7.18 [mmHg], Vapor pressure = 7.18 mm Hg @ 25 °C, 4.9 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 0.65, 5 mmHg | |
| Record name | ETHYLENE CHLOROHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/681 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylene chlorohydrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/487 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-CHLOROETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-CHLOROETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/55 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylene chlorohydrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
THE COMMERCIAL PRODUCT CONTAINS AS ITS CHIEF IMPURITIES ETHYLENE DICHLORIDE & DICHLOROETHYL ETHER. | |
| Record name | 2-CHLOROETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS GLYCERINE-LIKE LIQ, Colorless liquid. | |
CAS No. |
107-07-3, 59826-67-4 | |
| Record name | ETHYLENE CHLOROHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/681 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Chloroethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059826674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-chloroethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylene chlorohydrin (2-Chloroethanol) | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/ethylene-chlorohydrin-2-chloroethanol-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Ethanol, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE CHLOROHYDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753N66IHAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-CHLOROETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-CHLOROETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/55 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethanol, 2-chloro- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/KKD59F8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-89.5 °F (EPA, 1998), -67.5 °C, -67 °C, -90 °F | |
| Record name | ETHYLENE CHLOROHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/681 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-CHLOROETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-CHLOROETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/55 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylene chlorohydrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis and Derivatization Methodologies of 2 Chloroethanol
Established Synthetic Pathways for 2-Chloroethanol (B45725)
The synthesis of this compound can be achieved through various routes, with methods evolving from historical industrial processes to more refined laboratory techniques.
Industrial Production Routes: Past and Present
Historically, a significant industrial method for producing this compound was as a precursor to ethylene (B1197577) oxide. wikipedia.org This process involved the dehydrochlorination of this compound. wikipedia.org However, this application has been largely replaced by the more economical direct oxidation of ethylene. wikipedia.org
Currently, the primary industrial synthesis of this compound involves the reaction of ethylene with hypochlorous acid. wikipedia.org This method, often referred to as the chloric acid process or hypochlorination, entails introducing ethylene and chlorine gas into water. google.compatsnap.com The chlorine reacts with water to form hypochlorous acid, which then undergoes an addition reaction with ethylene to produce this compound. google.compatsnap.com An early industrial example dates back to 1904, when BASF produced this compound by reacting ethylene and carbon dioxide in an aqueous solution of bleaching powder. chemcess.com
Another prominent industrial method is the ethylene oxide process, where ethylene oxide reacts with hydrogen chloride or hydrochloric acid. google.comchlorohydrin.com This route can yield high-purity this compound (over 98%) and is considered to have a shorter process and lower pollution compared to the hypochlorite (B82951) method. google.comchlorohydrin.com However, the purification of the hydrogen chloride gas can be costly. chlorohydrin.com A continuous preparation method has been developed involving the reaction of ethylene glycol with hydrochloric acid and water, followed by azeotropic distillation to obtain a crude product, which is then purified. google.compatsnap.com
Laboratory Synthesis Techniques and Optimization
In a laboratory setting, this compound can be synthesized by reacting ethylene with hypochlorous acid, which is generated by bubbling ethylene through an acidified solution of sodium or calcium hypochlorite. sciencemadness.org Another laboratory method involves refluxing ethylene glycol with concentrated hydrochloric acid, although this route is reported to have a lower yield. sciencemadness.org
Optimizing the yield of this compound from the hypochlorination of ethylene requires careful control of reaction parameters to minimize the formation of byproducts, primarily 1,2-dichloroethane (B1671644). The reaction between ethylene and hypochlorous acid is faster than the reaction of ethylene with chlorine, favoring the production of the chlorohydrin. chemcess.com
Key parameters for optimizing the synthesis include temperature, ethylene concentration, and the ratio of reactants. Laboratory studies have indicated that temperatures between 35–50 °C and a 50% excess of ethylene are preferable for efficient stripping of dichloroethane. chemcess.com By maintaining the this compound concentration below 6–8% and ensuring good agitation in the gas phase, the formation of dichloroethane can be minimized. chemcess.com However, if the concentration of hydrochloric acid increases beyond 3%, it reduces the available hypochlorous acid, leading to a significant increase in dichloroethane formation. chemcess.com
A study utilizing a continuous operation achieved an 88% yield of this compound under specific conditions. chemcess.com These optimized parameters highlight the delicate balance required to maximize the desired product and minimize unwanted side reactions.
Table 1: Optimized Parameters for this compound Synthesis via Hypochlorination chemcess.com
| Parameter | Optimal Value/Range |
| Temperature | 35–50 °C |
| Ethylene Concentration | 50% excess |
| This compound Concentration | < 6-8% |
| Ethylene:Chlorine Ratio | 1.42 |
| Continuous Operation Yield | 88% |
Functional Group Transformations and Derivative Synthesis
The dual functionality of this compound allows it to undergo a wide range of chemical reactions, making it a valuable precursor for various derivatives. chemcess.com
Alkylation Reactions and Dye Preparation
This compound is utilized in the synthesis of several dyes through the alkylation of aniline (B41778) derivatives. wikipedia.orgchlorohydrin.com This reaction leverages the reactivity of the chloro group to introduce the 2-hydroxyethyl group onto the aniline molecule, a key step in forming the final dye structure. wikipedia.org
Formation of Ethanolamines and Related Compounds
The reaction of this compound with ammonia (B1221849) is a significant pathway for the production of ethanolamines. chemcess.comsciencemadness.org This reaction, first demonstrated by Charles Adolphe Wurtz in 1860, initially produces monoethanolamine. wikipedia.orgbloomtechz.com However, the reaction can proceed further to yield diethanolamine (B148213) and triethanolamine. sciencemadness.org The ratio of these products can be controlled by adjusting the concentration of ammonia and the reaction temperature. sciencemadness.org In a laboratory setting, the reaction between this compound and ammonia is a known method for producing ethanolamine (B43304). sciencemadness.org
Beyond simple amines, this compound reacts with tertiary amines to form quaternary ammonium (B1175870) compounds. chemcess.com It is also a precursor in the synthesis of other important compounds like thiodiglycol, which is used in the production of plasticizers. smolecule.comactylis.com
Reactions with Amines and Quaternary Ammonium Compound Formation
This compound reacts with ammonia to produce a mixture of monoethanolamine, diethanolamine, and triethanolamine. sciencemadness.org The ratio of these products can be controlled by adjusting the concentration of ammonia and the reaction temperature. sciencemadness.org The reaction with primary and secondary amines yields the corresponding N-substituted ethanolamines. A comparison of the reaction rates for various amines shows the following order: n-amylamine > cyclohexylamine (B46788) > aniline. chemcess.com
A significant industrial application of this reactivity is the synthesis of quaternary ammonium compounds, which are formed from the reaction of this compound with tertiary amines. chemcess.com A prominent example is the production of choline (B1196258) chloride (vitamin B4), a vital nutrient in animal feed. googleapis.com This synthesis is achieved by reacting trimethylamine (B31210) with this compound. wikipedia.orgchembk.com The process can be conducted in an aqueous solution and is often catalyzed by the product itself (autocatalysis) or a small amount of an alkaline substance to achieve high yields and conversion rates. atamanchemicals.comgoogle.com
The reaction involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the carbon atom bearing the chlorine, displacing the chloride ion.
(CH₃)₃N + ClCH₂CH₂OH → [(CH₃)₃NCH₂CH₂OH]⁺Cl⁻ wikipedia.org
Other complex quaternary ammonium salts, including those used as surfactants and flotation agents, are also synthesized using this compound as a key reagent, reacting it with various long-chain amines or their derivatives. ontosight.airesearchgate.netmdpi.commdpi.com For instance, a novel hydroxyl-containing quaternary ammonium salt, N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium chloride (LPDC), is synthesized by reacting (Laurylamidopropyl)dimethylamine with this compound. mdpi.com
Table 1: Synthesis of Choline Chloride from this compound and Trimethylamine
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Trimethylamine, this compound | Autocatalysis (Choline chloride product) | Choline chloride | 98% | google.com |
| Trimethylamine, this compound | Small amount of ethylene oxide or alkaline substance | Choline chloride | 84-97% | atamanchemicals.com |
| Trimethylamine, this compound | Aqueous solution | Choline chloride | High | googleapis.com |
Nitrile, Acetal, and Oxazolidinone Synthesis
This compound serves as a precursor in the synthesis of various functional groups and heterocyclic compounds.
Nitrile Synthesis : The reaction of this compound with sodium or potassium cyanide, typically under reflux in an ethanol (B145695) solution, yields ethylene cyanohydrin (3-hydroxypropanenitrile). chemcess.comlibretexts.org This is a nucleophilic substitution reaction where the cyanide ion (CN⁻) displaces the chloride ion. The presence of water is generally avoided to prevent the formation of ethylene glycol as a byproduct. libretexts.org
Acetal Synthesis : Cyclic acetals, specifically 2-substituted 1,3-dioxolanes, can be formed from the reaction of this compound with non-enolizable aldehydes and ketones. nih.govresearchgate.net This reaction proceeds under basic conditions (e.g., using potassium tert-butoxide), which is complementary to the traditional acid-catalyzed acetalization with diols. nih.gov The process involves the initial formation of the 2-chloroethoxide anion, which then attacks the carbonyl carbon, followed by an intramolecular Williamson ether synthesis to close the ring. nih.govresearchgate.net
Oxazolidinone Synthesis : 2-Oxazolidinones, a class of heterocyclic compounds with applications in pharmaceuticals, can be synthesized using this compound derivatives. organic-chemistry.orgrsc.orgrsc.org One method involves the reaction of 2-chloroethyl chloroformate (derived from this compound) in the synthesis of specific oxazolidinone structures. sigmaaldrich.com Another approach involves the reaction of this compound with carbon dioxide in the presence of an amine to produce a cyclic carbonate, which is a key intermediate for oxazolidinones. chemcess.com
Table 2: Synthesis of Derivatives from this compound
| Reactant(s) | Reagent(s) | Product | Class | Reference |
| This compound | Sodium cyanide | Ethylene cyanohydrin | Nitrile | chemcess.comlibretexts.org |
| This compound, Aldehyde/Ketone | Potassium tert-butoxide | 2-Substituted 1,3-dioxolane | Acetal | nih.govresearchgate.net |
| This compound | Carbon dioxide, Amine | Cyclic Carbonate (Oxazolidinone precursor) | Heterocycle Intermediate | chemcess.com |
Oxidation Reactions to Monochloroacetic Acid
This compound can be oxidized to produce monochloroacetic acid (chloroacetic acid). chemcess.com In biological systems, this oxidation occurs in the liver, proceeding via a 2-chloroacetaldehyde intermediate. uzh.chnih.gov The initial oxidation to the aldehyde is catalyzed by alcohol dehydrogenase, and the subsequent oxidation to chloroacetic acid is catalyzed by aldehyde dehydrogenase. uzh.ch In chemical synthesis, this transformation is a key step in certain industrial processes. The degradation of this compound in some microorganisms, like Pseudomonas putida, also follows this pathway, converting it first to 2-chloroacetaldehyde and then to chloroacetic acid, which is subsequently dehalogenated. rug.nl While chloroacetic acid itself is not mutagenic, its precursor, 2-chloroacetaldehyde, is. europa.eu
Chloroethyl Chloroformate Synthesis
2-Chloroethyl chloroformate is synthesized by the reaction of this compound with phosgene (B1210022) (COCl₂). chemcess.comchemblink.com This reaction results in the formation of the chloroformate ester. The process can be carried out by atomizing a feed of this compound into a reactor with phosgene, achieving a high yield of the product. google.com 2-Chloroethyl chloroformate is a valuable reagent in organic synthesis, used for introducing the 2-chloroethoxycarbonyl protecting group for alcohols and amines. chemblink.com
Table 3: Synthesis of 2-Chloroethyl Chloroformate
| Reactants | Conditions | Product | Yield | Reference |
| This compound, Phosgene | Atomization into reactor, 36-100°C | 2-Chloroethyl chloroformate | 92% | google.com |
Mechanistic Studies of this compound Reactions
Dehydrochlorination to Ethylene Oxide
The dehydrochlorination of this compound to form ethylene oxide is one of its most characteristic reactions. Historically, this was a major industrial route for ethylene oxide production, first reported by Charles-Adolphe Wurtz in 1859. priyamstudycentre.comvivanls.com The reaction is typically carried out by treating this compound with a base, such as sodium hydroxide (B78521), potassium hydroxide, or calcium hydroxide, at elevated temperatures. priyamstudycentre.comvivanls.comignited.in
The mechanism is a two-step process involving an intramolecular S_N2 reaction:
Acid-Base Equilibrium : The alcohol proton is removed by the base (hydroxide ion) in a rapid, reversible step to form the 2-chloroethoxide anion. researchgate.netarkat-usa.orgClCH₂CH₂OH + OH⁻ ⇌ ClCH₂CH₂O⁻ + H₂O
Intramolecular Cyclization : The resulting alkoxide acts as an internal nucleophile, attacking the adjacent carbon atom and displacing the chloride ion in a slow, rate-determining step to form the three-membered epoxide ring. researchgate.netarkat-usa.orgClCH₂CH₂O⁻ → (CH₂CH₂)O + Cl⁻
Kinetic studies have confirmed that this reaction is a specific hydroxide ion catalysis. researchgate.netarkat-usa.org The rate of the reaction is dependent on the concentration of the 2-chloroethoxide anion, which is in turn dependent on the hydroxide ion concentration. arkat-usa.org
Solvolysis Kinetics
The solvolysis of this compound involves the reaction of the molecule with the solvent, which acts as the nucleophile. In water, the relative rate of solvolysis at 97 °C is used as a benchmark for comparison with other compounds. chemcess.com The presence of the hydroxyl group can influence the reaction rate through intramolecular assistance, although this effect is less pronounced than in other halohydrins. Studies on the solvolysis of related compounds in aqueous acetone (B3395972) are used to evaluate substituent effects and reaction mechanisms. rsc.org The solvolysis of this compound in water is significantly slower than its base-catalyzed dehydrochlorination, with the reaction in pure water being described as almost negligible under conditions where the dehydrochlorination is rapid. researchgate.netarkat-usa.org Snake venom 5'-nucleotide phosphodiesterase has been shown to catalyze the transfer of AMP from ATP to this compound, a form of alcoholysis, demonstrating enzymatic solvolysis pathways. nih.gov
Toxicological Research of 2 Chloroethanol
Acute Toxicity Studies and Dose-Response Relationships
2-Chloroethanol (B45725) has been shown to be severely toxic following single exposures through oral, dermal, and inhalation routes. uzh.ch
Studies have determined the median lethal dose (LD50) of this compound in various animal models. In rats, the oral LD50 has been reported to be 71 mg/kg. itwreagents.com Another study reported oral LD50 values in rats to be in the range of 60–95 mg/kg. chemcess.com An acute toxicity estimate for oral exposure suggests an LD50 of 5.1 mg/kg. Research in male Charles River rats established the oral median lethal dose at or near 64 mg/kg, indicating significant gastrointestinal absorption. tandfonline.com A steep dose-response relationship has been observed, particularly with administration by gavage. uzh.ch
Oral LD50 Values for this compound
| Animal Model | LD50 (mg/kg) | Source |
|---|---|---|
| Rat | 71 | itwreagents.com |
| Rat | 60-95 | chemcess.com |
| Rat (Male, Charles River) | ~64 | tandfonline.com |
This compound is readily absorbed through the skin and can lead to systemic toxicity. publisso.de The dermal LD50 in mice has been reported as 18 mg/kg and 67 mg/kg in separate studies. itwreagents.comopcw.org In guinea pigs, the application of 100 µl of concentrated this compound (approximately 320 mg/kg) was fatal to all 20 test animals. publisso.de A 35% solution (approximately 280 mg/kg) was lethal to 50% of the animals, while a 10% solution (approximately 80 mg/kg) resulted in the death of 1 out of 20 animals, leading to an estimated dermal LD50 of 260 mg/kg. publisso.de In F344 rats, a dermal LD50 of about 416 mg/kg was calculated for females, and a range between 331 and 473 mg/kg was estimated for males. uzh.ch
Dermal LD50 Values for this compound
| Animal Model | LD50 (mg/kg) | Source |
|---|---|---|
| Mouse | 18 | opcw.org |
| Mouse | 67 | itwreagents.com |
| Guinea Pig | ~260 | publisso.de |
| Rat (Female, F344) | ~416 | uzh.ch |
Inhalation of this compound can be fatal. opcw.org The median lethal concentration (LC50) for rats exposed for 4 hours is reported as 0.11 mg/l and 0.1 mg/l in different studies. opcw.org Another source indicates an LC50/4h of 0.5 mg/l (ATE). itwreagents.com The estimated LC50 is between 16 and 62 ppm. chemcess.com A harmful concentration of this substance in the air can be reached very quickly at 20°C. inchem.org
Inhalation LC50 Values for this compound (4-hour exposure)
| Animal Model | LC50 | Source |
|---|---|---|
| Rat | 0.11 mg/l | opcw.org |
| Rat (male and female) | 0.1 mg/l (vapor) | |
| Rat | 0.5 mg/l (ATE) | itwreagents.com |
Dermal Exposure Toxicity
Systemic Toxicity and Target Organ Effects
Exposure to this compound can cause systemic toxicity, with the liver and kidneys being primary target organs. publisso.deinchem.org Other affected organs include the pancreas, central nervous system, and cardiovascular system. uzh.chpublisso.deinchem.org Prolonged or repeated exposure can cause damage to the central nervous system, kidneys, liver, and respiratory system. itwreagents.com
The liver is a significant target of this compound toxicity. publisso.deinchem.org Studies in rats have shown that this compound can lead to liver damage. hiranuma.comnj.gov Research on the effects of this compound on hepatic microsomal enzymes in rats revealed a significant reduction in the activities of drug-metabolizing enzymes, such as aminopyrine (B3395922) H-demethylase and coumarin (B35378) 3-hydroxylase, and a marked decrease in glucose 6-phosphatase in both sexes at a dose of 20 mg/kg administered subcutaneously daily for 7 days. tandfonline.comtandfonline.com A single nonlethal dose (50% of the LD50) of this compound was found to lower the glutathione (B108866) (GSH) content of the female rat liver by about 80% after 2 hours. nih.gov This depletion of GSH is linked to the conjugation with 2-chloroacetaldehyde, a metabolic product of this compound. publisso.denih.gov
The kidneys are also a target for this compound-induced toxicity. publisso.deinchem.org Studies have indicated that exposure can result in kidney impairment and damage. hiranuma.comnj.gov Prolonged or repeated exposure has been shown to cause damage to the kidneys. itwreagents.com
Pancreatic Effects
Research indicates that the pancreas is a target organ for the toxicity of this compound. uzh.chpublisso.de In studies involving dermal exposure in rats, initial effects on the pancreas were observed. uzh.chpublisso.de One study noted that in male rats, there was a potential dose-related increase in pancreatic acinar cell atrophy. nih.gov However, another oral carcinogenicity study in rats did not find any carcinogenic effects on the pancreas. researchgate.net
In a case of fatal human poisoning, autopsy revealed no acute reactions in the pancreas. longdom.org The non-oxidative metabolism of ethanol (B145695) to fatty acid ethyl esters (FAEEs) is considered a significant pathway in alcohol-induced pancreatic injury. mdpi.comoup.com The enzyme responsible for this, FAEE synthase, is found in high levels in the pancreas. oup.com
Thyroid Gland Effects
The thyroid gland has been identified as a target organ of this compound toxicity in rats. uzh.chpublisso.de
Cardiovascular Effects
Exposure to this compound can lead to significant cardiovascular effects in humans, including cardiac arrest, vasorelaxation, and low blood pressure. uzh.chpublisso.deinchem.org In some cases, death has occurred due to cardiovascular failure. publisso.de The metabolite of this compound, 2-chloroacetaldehyde (CAA), is believed to be the primary cause of these cardiotoxic effects. uzh.chpublisso.delongdom.orgebi.ac.ukresearchgate.net
Table 1: Cardiovascular Effects of this compound and its Metabolite
| Compound | Observed Effect | Experimental Model | Key Findings |
|---|---|---|---|
| This compound (2-CE) | Vasorelaxation | Isolated rat aortic rings | Caused weak relaxation in phenylephrine (B352888) pre-induced endothelium-intact aortic rings. researchgate.netresearchgate.net |
| This compound (2-CE) | Tension inhibition | Isolated rat left atria | Caused tension inhibition. ebi.ac.ukresearchgate.netresearchgate.net |
| 2-Chloroacetaldehyde (CAA) | Cardiac arrest | Isolated rat right atria | Caused tension arrest, while 2-CE did not. uzh.chpublisso.deebi.ac.ukresearchgate.netresearchgate.net |
| 2-Chloroacetaldehyde (CAA) | Tension inhibition and contracture | Isolated rat left atria | Caused significant tension inhibition and contracture. ebi.ac.ukresearchgate.net |
| 2-Chloroacetaldehyde (CAA) | Hypotension | General observation | Considered a primary cause of hypotension during intoxication. researchgate.netresearchgate.net |
Studies using isolated rat atria have shown that CAA, not this compound itself, induces cardiac arrest. uzh.chpublisso.deebi.ac.uk This is thought to be a result of the over-expression of neuronal nitrogen monoxide synthase in the atria. uzh.chpublisso.de CAA-induced cardiotoxicity may be mediated by calcium channels, and nifedipine, a calcium channel blocker, has been shown to protect against these effects. longdom.orgebi.ac.ukresearchgate.net In cases of fatal poisoning, fatty degeneration of the myocardium has been observed during autopsy. publisso.de
Pulmonary Effects
The lungs are also a target organ for this compound toxicity in rats. uzh.chpublisso.de In humans, exposure can lead to pulmonary edema, and autopsy has revealed congestion, inflammation, and hemorrhage in the lungs. uzh.chpublisso.de Respiratory failure is a potential outcome of severe exposure. inchem.org
Neurological Effects
Neurological toxicity is a key feature of this compound poisoning. longdom.org Symptoms in humans include headaches, dizziness, confusion, and numbness of the fingers and hands. publisso.de In severe cases, unconsciousness and seizures can occur. longdom.org A retrospective cohort study of workers exposed to this compound found a statistically significant increase in the incidence of neurasthenia. uzh.ch The metabolite this compound is thought to contribute to neurotoxic effects, potentially through the activation of astrocytes and subsequent release of inflammatory and neurotoxic factors. nih.gov Studies in mice have shown that this compound can cause lethargy, unresponsiveness to touch, and hind limb paralysis. researchgate.net
Hematological Effects
The primary hematological effect of 2-butoxyethanol, a related glycol ether, and its metabolite 2-butoxyacetic acid is hematotoxicity, with rats being the most sensitive species. atamanchemicals.com This suggests a potential for similar effects with this compound, though specific studies on its direct hematological toxicity are less detailed in the provided search results. The principal metabolite of 2-butoxyethanol, 2-butoxyacetic acid, is known to cause hemolytic anemia. atamanchemicals.comnih.gov
Immune System Modulation
This compound has been shown to have immunotoxic effects. medcraveonline.com Chronic exposure in rats led to a reduction in both humoral and cellular immune responses. medcraveonline.com This included a decrease in the function of Th1 and Th2 lymphocytes to a similar extent. medcraveonline.com
Table 2: Effects of Chronic this compound Exposure on Cytokine Levels in Rats
| Cytokine | Effect | Percentage Change |
|---|---|---|
| IFN-γ | Decrease | 37.9% |
| IL-2 | Decrease | 40.9% |
| IL-4 | Decrease | 44.4% |
| TNF-α | Decrease | 36.7% |
| IL-6 | Decrease | 33.3% |
| IL-10 | Decrease | 30.1% |
| IL-13 | Decrease | 28.4% |
The suppression of the immune system is thought to be caused by this compound and its more toxic metabolites, chloroacetaldehyde (B151913) and chloroacetic acid. medcraveonline.com These metabolites can inhibit the tricarboxylic acid cycle in the mitochondria of lymphocytes and other blood cells. medcraveonline.com The compound can also stimulate the activation of A1 reactive astrocytes, which in turn can stimulate the M1 polarization of microglia, contributing to neuroinflammation. researchgate.net
Genotoxicity Assessments
The genotoxicity of this compound has been evaluated in a variety of in vitro and in vivo test systems. While in vitro assays have produced some conflicting results, in vivo studies have generally not provided evidence of genotoxic effects. europa.eueuropa.eu The European Food Safety Authority (EFSA) has described the genotoxicity of this compound as inconclusive and has recommended further testing to clarify its potential. europa.euresearchgate.net
In Vitro Genotoxicity Studies
A range of in vitro studies have been conducted to assess the genotoxic potential of this compound, with varying outcomes. europa.eu
This compound has demonstrated mutagenic activity in several studies using Salmonella typhimurium, particularly in base-pair substitution strains like TA1530, TA1535, and TA100. europa.euuzh.ch The mutagenic effect is often weak and observed at high concentrations. europa.eunih.gov In some instances, the presence of a metabolic activation system (rat liver S9) enhanced the mutagenic response, suggesting that a metabolite of this compound may be responsible for the observed effects. europa.eu However, some studies have reported negative or equivocal results in S. typhimurium and other bacteria like Streptomyces coelicolor. europa.eueuropa.eu For example, one study found a weak mutagenic response with a 1 M solution of this compound, while chloroacetic acid showed no mutagenic activity. nih.gov Another study reported that bile from rats exposed to 1,2-dichloroethane (B1671644) was mutagenic in S. typhimurium TA1535, but no such activity was seen with this compound. inchem.org
Table 1: Selected Mutagenicity Studies of this compound in Bacterial Systems
| Test System | Strain(s) | Metabolic Activation | Result | Reference |
| Salmonella typhimurium | TA1535, TA100, TA1537, TA1538, TA98 | Without | Negative | europa.eu |
| Salmonella typhimurium | TA1530 | With and Without | Mutagenic | europa.eu |
| Salmonella typhimurium | TA1535 | With | Weakly Mutagenic at high concentrations | europa.eu |
| Salmonella typhimurium | TA100 | With and Without | Weakly Mutagenic at high concentrations | europa.eu |
| Klebsiella pneumoniae | Not specified | Not specified | Mutagenic | europa.eu |
| Streptomyces coelicolor | Not specified | Not specified | Not Mutagenic | europa.eu |
| Salmonella typhimurium | TA1535 | Direct | Weakly Mutagenic | nih.gov |
This table is not exhaustive and represents a selection of available data.
Studies investigating the ability of this compound to induce DNA damage in bacterial systems have yielded mixed results. Evidence suggests that this compound can cause DNA damage in Escherichia coli, as indicated by increased inhibition of DNA repair-deficient strains. europa.eueuropa.eu For instance, it was shown to induce the SOS response in E. coli. uzh.ch Conversely, studies using Bacillus subtilis in rec assays did not detect DNA damage. europa.eueuropa.eu
Table 2: DNA Damage Studies of this compound in Bacterial Systems
| Test System | Assay Type | Metabolic Activation | Result | Reference |
| Escherichia coli | DNA repair assay | Not specified | DNA damage indicated | europa.eu |
| Escherichia coli | Microscreen prophage-induction | Without | Positive | europa.eu |
| Escherichia coli | Microscreen prophage-induction | With | Weakly Positive | europa.eu |
| Bacillus subtilis | Modified rec-assay | Not specified | No DNA damage | europa.eu |
The results of gene mutation assays in mammalian cells are inconsistent. In the mouse lymphoma assay (MLA), this compound has been shown to induce a dose-dependent increase in mutations, particularly with metabolic activation. europa.eu One study with L5178Y mouse lymphoma cells reported a borderline mutagenic effect with metabolic activation. uzh.ch However, other studies using the HPRT assay in Chinese Hamster Ovary (CHO) cells and V79 cells found no mutagenic activity, especially in the absence of metabolic activation. europa.euuzh.ch A safety data sheet for this compound indicates a negative result in an in vitro mammalian cell gene mutation test using mouse lymphoma cells without metabolic activation, following OECD Test Guideline 476. sigmaaldrich.com
Table 3: Gene Mutation Studies of this compound in Mammalian Cells
| Test System | Assay Type | Metabolic Activation | Result | Reference |
| Mouse Lymphoma Cells | TK+/- | With | Positive (dose-dependent) | europa.eu |
| Mouse Lymphoma Cells | TK+/- | Without | Mutagenic | europa.eu |
| Mouse Lymphoma Cells (L5178Y) | TK+/- | With | Borderline | uzh.ch |
| CHO Cells | HPRT | With and Without | Negative | europa.eu |
| V79 Cells | HPRT | Without | Negative | europa.eu |
This compound has been shown to induce structural chromosomal aberrations in CHO cells, particularly at cytotoxic concentrations and in the presence of metabolic activation. europa.eupublisso.de However, one study reported that this compound did not induce chromosome aberrations in Chinese hamster ovary cells. jst.go.jpresearchgate.net In contrast, its metabolite, chloroacetaldehyde, did induce chromosomal aberrations. jst.go.jpresearchgate.net
An increased incidence of sister chromatid exchange (SCE) in CHO cells has been reported both with and without metabolic activation, with a higher genotoxic activity observed in the presence of metabolic activation. europa.eu A safety data sheet also reported a positive result for the SCE assay in CHO cells without metabolic activation, following OECD Test Guideline 479. sigmaaldrich.com
In vitro micronucleus tests have been recommended by EFSA to further clarify the genotoxic potential of this compound. researchgate.netresearchgate.net A recent study demonstrated that this compound was not genotoxic in a micronucleus assay using HepaRG cells. researchgate.net In vivo studies in rodents have largely shown negative results for micronucleus formation in bone marrow and hepatocytes. europa.eu However, one study noted that while this compound did not induce chromosome aberrations in CHO cells, it did induce peripheral blood micronucleus formation in mice at high doses. jst.go.jp
ToxTracker Assay for Biological Reactivity
The ToxTracker assay is a mammalian stem cell-based reporter assay designed to provide mechanistic insight into the genotoxic properties of chemical compounds. toxys.com It utilizes a panel of green fluorescent protein (GFP) reporters to discriminate between various cellular stress responses, including DNA damage, oxidative stress, and protein damage, following chemical exposure. toxys.comresearchgate.netmiltenyibiotec.com
A recent review assessing the toxicological profile of this compound (2-CE) demonstrated that the compound is not genotoxic in the ToxTracker assay. researchgate.netnih.gov In contrast, a structurally related compound, ethylene (B1197577) oxide, showed reactivity with markers that are indicative of direct DNA damage, which aligns with its known mode of action as a genotoxic carcinogen. researchgate.netnih.gov The ToxTracker assay consists of six different GFP reporter cell lines that can detect the induction of DNA damage, oxidative stress, and protein damage in a single test. researchgate.net This allows for a detailed understanding of a compound's biological reactivity. The lack of a positive response for 2-CE in this assay suggests it does not directly induce these specific pathways of cellular damage under the tested conditions. researchgate.netnih.gov
In Vivo Genotoxicity Studies
Key findings from various in vivo assays include:
Micronucleus Test: In mice, this compound did not induce micronucleus formation at lower doses; however, at high doses (half the lethal dose), an increase in peripheral blood micronuclei was observed. jst.go.jp In contrast, its metabolite, chloroacetaldehyde (CAA), induced micronucleus formation at both low and high dosages. jst.go.jp
Chromosomal Aberrations: An early study reported an increased frequency of chromosomal aberrations in the bone marrow of rats exposed to this compound via inhalation, though detailed data were not provided. europa.eu
Alkaline Elution Assay: No genotoxic effects were observed in the hepatocytes of male rats administered this compound by gavage, as measured by the alkaline elution assay. europa.eu Similarly, no DNA damage was detected in female rats using this method. europa.eu
Dominant-Lethal and Heritable Translocation: Studies in mice found that this compound did not induce dominant-lethal mutations or heritable translocations. europa.eu
Drosophila melanogaster: The compound did not induce sex-linked recessive lethal (SLRL) mutations in Drosophila melanogaster. europa.eueuropa.eu
The available data suggest that this compound does not exhibit significant genotoxic activity in living organisms, although its primary metabolite, chloroacetaldehyde, has demonstrated genotoxic potential. europa.eujst.go.jp
Table 1: Summary of In Vivo Genotoxicity Studies for this compound
| Assay | Test System | Key Finding | Result | Reference |
|---|---|---|---|---|
| Micronucleus Assay | Mouse | Increased micronuclei only at high doses. | Equivocal | jst.go.jp |
| Chromosomal Aberrations | Rat Bone Marrow | Increased aberrations reported (limited data). | Positive | europa.eu |
| Alkaline Elution Assay | Rat Hepatocytes | No DNA damage detected. | Negative | europa.eu |
| Dominant-Lethal Mutation | Mouse | No induction of dominant-lethal mutations. | Negative | europa.eu |
| Heritable Translocation | Mouse | No induction of heritable translocations. | Negative | europa.eu |
| Sex-Linked Recessive Lethal | Drosophila melanogaster | No induction of gene mutations. | Negative | europa.eueuropa.eu |
| Sister Chromatid Exchange | - | Negative results observed. | Negative | europa.eu |
Structure-Activity Relationships (SAR) in Genotoxicity
Structure-activity relationship (SAR) analyses for this compound (2-CE) help in understanding its toxicological profile by comparing it to structurally similar compounds. These analyses have shown a general lack of genotoxicity for 2-CE and its suitable analogues. nih.gov The assessment often involves comparing 2-CE to its primary metabolite, 2-chloroacetaldehyde (CAA), and other related chloropropanols. nih.govjst.go.jp
A key finding from SAR is that the metabolite CAA is significantly more genotoxic than the parent compound, 2-CE. jst.go.jp For instance, while 2-CE did not induce chromosomal aberrations in Chinese hamster ovary cells, CAA did, particularly after metabolic activation. jst.go.jp CAA is known to be an alkylating agent, which can react with DNA. europa.eu However, in vivo, CAA can be detoxified through conjugation with glutathione, which may prevent the carcinogenic potential of 2-CE from being realized. europa.eu
Comparative reviews that applied Structure Activity Based Read Across approaches have concluded that there is no evidence of carcinogenicity for 2-CE based on data from relevant structural analogues like 1-chloro-2-propanol (B90593) and 2-chloro-1-propanol. nih.gov This contrasts sharply with ethylene oxide, which is structurally related but is a potent, direct-acting genotoxicant. researchgate.netnih.gov The difference in reactivity and toxicological outcomes underscores the importance of specific molecular structures in determining genotoxic potential.
Carcinogenicity Studies
Dermal Carcinogenicity Studies in Rodents
Long-term dermal carcinogenicity studies have been conducted on rats and mice, primarily under the National Toxicology Program (NTP). europa.eu In these 2-year studies, there was no evidence of carcinogenicity for this compound in male or female F344/N rats or in male and female Swiss CD-1 mice. uzh.chresearchgate.neteuropa.eu
However, it was noted that the maximum tolerated dose (MTD) was not reached in the rat studies, which means the carcinogenicity in rats after dermal application could not be definitively evaluated. uzh.chpublisso.de In the study with Swiss CD-1 mice, survival rates were lower in the high-dose male group compared to vehicle controls. europa.eu A separate study using Tg.AC transgenic mice, which are genetically predisposed to developing skin papillomas, also showed no increased incidence of skin tumors following dermal application of this compound. publisso.de
Table 2: Dermal Carcinogenicity Study of this compound (NTP TR 275)
| Species | Sex | Duration | Key Findings | Conclusion | Reference |
|---|---|---|---|---|---|
| F344/N Rat | Male & Female | 103 weeks | No substance-induced increases in tumor incidences. MTD was not reached. | No evidence of carcinogenicity. | europa.eupublisso.de |
| Swiss CD-1 Mouse | Male & Female | 104 weeks | No substance-induced increases in tumor incidences. Lower survival in high-dose males. | No evidence of carcinogenicity. | europa.eupublisso.de |
Oral Carcinogenicity Studies
There is an absence of a standard, modern oral carcinogenicity bioassay for this compound. researchgate.netnih.gov An older study investigated the effects of this compound administered by gavage in salad oil to female Sprague Dawley rats twice a week for 150 weeks. publisso.de This study did not find any increase in tumor incidence in the treated animals. publisso.deresearchgate.net However, this study is generally considered unsuitable for a formal evaluation of carcinogenicity due to the infrequent dosing schedule. publisso.de
Weight-of-Evidence Assessment for Carcinogenicity
A comprehensive review concluded that a weight-of-evidence assessment, which included data from structural analogues, shows no evidence of carcinogenicity for this compound. researchgate.netnih.gov This assessment suggests that the compound should be regulated based on non-cancer endpoints. nih.gov
In contrast, the German Federal Institute for Risk Assessment (BfR) concluded that there is insufficient data to definitively exclude the possibility of carcinogenic effects. bund.de The BfR stated that the genotoxic and carcinogenic potency of this compound is not expected to exceed that of ethylene oxide after oral intake and recommends, for regulatory purposes, evaluating its risk in line with ethylene oxide until more data becomes available. bund.de
Developmental and Reproductive Toxicity
The potential for this compound to adversely affect development and reproduction has been the subject of several toxicological studies. These investigations have explored its effects on prenatal development, its potential to cause birth defects (teratogenicity), its impact on the developing nervous system, and its capacity to interfere with the endocrine system.
Prenatal toxicity studies in animals have demonstrated that this compound can lead to adverse effects on fetal development, often in conjunction with maternal toxicity. In a study involving CD-1 mice, administration of this compound by gavage from days 6 to 16 of gestation resulted in reduced fetal weights at doses that also caused a reduction in the body weight gain of the pregnant dams. uzh.ch Another study identified the period between days 8 and 10 of gestation as the most sensitive for the induction of developmental toxicity in CD-1 mice following intravenous injection of this compound. uzh.ch Furthermore, an increased number of resorptions per litter was observed at high doses that also caused significant maternal toxicity, including death. uzh.ch
In a study with New Zealand white rabbits, intravenous administration of this compound from day 6 to 14 of gestation did not result in a statistically significant increase in the percentage of resorbed, dead, or malformed fetuses per litter. nih.gov Average live litter size and fetal body weight were also unaffected in this study. nih.gov
Table 1: Summary of Prenatal Toxicity Findings for this compound
| Species | Route of Administration | Gestation Days of Exposure | Key Findings | Maternal Toxicity Observed |
| CD-1 Mice | Gavage | 6-16 | Reduced fetal weights. uzh.ch | Concurrent reduction in maternal body weight gain. uzh.ch |
| CD-1 Mice | Intravenous | 8-10 (most sensitive period) | Increased resorptions per litter. uzh.ch | Pronounced maternal toxicity, including mortality. uzh.ch |
| New Zealand White Rabbits | Intravenous | 6-14 | No significant increase in resorptions, fetal death, or malformations. No effect on litter size or fetal body weight. nih.gov | Dose-related mortality and clinical signs such as hyperactivity and diarrhea were observed, but not clearly dose-dependent. nih.gov |
Teratogenicity assessments aim to determine if a substance can cause structural birth defects. In studies with this compound, evidence of teratogenic effects has been observed, particularly at high doses that are also toxic to the mother. In CD-1 mice, a higher percentage of fetal malformations was noted, but this occurred alongside pronounced maternal toxicity, including increased mortality. uzh.ch However, a study in New Zealand white rabbits found no evidence of a treatment-related teratogenic effect, even at the highest dose tested. nih.gov
Information specifically investigating the developmental neurotoxicity of this compound is limited. However, a retrospective cohort study of workers exposed to an average concentration of 4 mg/m³ of this compound for an average of 11 years showed a statistically significant increase in the incidence of neurasthenia, a condition characterized by fatigue, headache, and irritability. uzh.ch While this study points to potential neurotoxic effects in adult humans after chronic exposure, dedicated studies on the developing nervous system following prenatal or early-life exposure are not extensively documented in the available literature.
The potential for this compound to act as an endocrine disruptor has been considered. The U.S. Environmental Protection Agency (EPA) has included this compound in its Endocrine Disruptor Screening Program (EDSP). epa.gov Based on the ToxCast™ "Endocrine Receptor (ER) ER Model" data as of June 1, 2015, this compound showed no activity in the estrogen receptor bioactivity assays. epa.gov In a dermal carcinogenicity study in female F344 rats, there was a suggestion of an increase in pituitary gland adenomas, which could indicate a sex-influenced endocrine effect, though the evidence was considered equivocal. nih.gov Further research is needed to fully elucidate the endocrine disruption potential of this compound. researchgate.netfishersci.pt
Developmental Neurotoxicity
Mechanism of Action of this compound Toxicity
The toxicity of this compound is largely attributed to its metabolism in the body. The parent compound itself is less toxic than its metabolic byproducts.
In the liver, this compound is oxidized by the enzyme alcohol dehydrogenase to form 2-chloroacetaldehyde. uzh.chresearchgate.net This metabolite is then further oxidized by aldehyde dehydrogenase to 2-chloroacetic acid. uzh.chresearchgate.net Both 2-chloroacetaldehyde and 2-chloroacetic acid are more toxic than the parent compound, this compound. nih.gov
Research indicates that 2-chloroacetaldehyde is a key mediator of this compound's toxic effects. publisso.deresearchgate.net For instance, in an isolated rat atrium model, 2-chloroacetaldehyde, not this compound, was shown to cause cardiac effects. publisso.de The toxicity of these metabolites is linked to their ability to deplete glutathione (GSH), a critical antioxidant in the body. uzh.ch When glutathione levels are depleted, the cell's ability to detoxify reactive molecules is compromised, leading to cellular damage. uzh.ch The formation of these toxic metabolites and the subsequent depletion of glutathione are considered central to the mechanism of this compound-induced toxicity. uzh.chresearchgate.net The conversion of 2-chloroacetaldehyde to chloroacetic acid is a detoxification step, as chloroacetic acid is less toxic than 2-chloroacetaldehyde. nih.gov
Table 2: Key Metabolites of this compound and their Role in Toxicity
| Metabolite | Formed From | Enzyme Involved | Role in Toxicity |
| 2-Chloroacetaldehyde | This compound | Alcohol dehydrogenase | Considered the primary toxic metabolite. uzh.chresearchgate.netpublisso.de Causes cellular damage and depletes glutathione. uzh.ch |
| 2-Chloroacetic Acid | 2-Chloroacetaldehyde | Aldehyde dehydrogenase | Also contributes to toxicity but is generally considered less toxic than 2-chloroacetaldehyde. uzh.chnih.gov |
Impact on Signal Transduction Pathways (e.g., MAPK)
Interaction with Cellular Macromolecules (e.g., DNA, Proteins)
While this compound itself shows weak reactivity, its metabolites can interact with cellular macromolecules. The metabolite 2-chloroacetaldehyde is considered the primary agent responsible for the genotoxic effects observed in some in vitro studies. uzh.ch It is a reactive aldehyde that can potentially interact with macromolecules. researchgate.net this compound has been shown to be mutagenic in Salmonella typhimurium, inducing base-pair substitutions, and it can also inhibit the growth of DNA polymerase-deficient Escherichia coli. researchgate.neteuropa.eu It has also been reported to react with and modify isolated DNA. researchgate.net However, in vivo genotoxicity tests have generally been negative. europa.eu The formation of DNA adducts is a potential mechanism of toxicity, although direct evidence for this compound-derived DNA adducts in vivo is limited. The interaction with proteins is also a plausible mechanism of toxicity, particularly through the reactive aldehyde metabolite.
Biomarkers of Exposure and Effect
The primary biomarkers for this compound exposure are its metabolites found in urine. The main urinary metabolites identified in rats are thiodiacetic acid and thionylacetic acid, which are formed following glutathione conjugation of 2-chloroacetaldehyde and 2-chloroacetic acid. publisso.de Another significant metabolite formed through this pathway is S-carboxymethylcysteine. researchgate.net Therefore, the detection of these compounds in urine can serve as a biomarker of exposure to this compound.
Biomarkers of effect are related to the toxic mechanisms of this compound. These can include:
Depletion of Glutathione (GSH): A measurable decrease in hepatic or cerebral GSH levels can indicate significant exposure and an ongoing toxic process. uzh.chnih.govnih.gov
Increased Oxidative Stress Markers: Elevated levels of reactive oxygen species (ROS) or lipid peroxidation products like malondialdehyde (MDA) can serve as biomarkers of cellular damage. smolecule.comnih.gov
Activation of Signal Transduction Pathways: Increased phosphorylation of MAPK proteins (p38, ERK, JNK) could indicate a cellular stress response to this compound exposure. frontiersin.orgnih.gov
Increased Expression of Inflammatory Mediators: Elevated levels of cytokines such as IL-1β and TNF-α, and enzymes like iNOS in specific cell types (e.g., astrocytes) can be indicative of a neuroinflammatory response. researchgate.netnih.gov
Metabolite Detection in Biological Fluids
The biotransformation of this compound results in several metabolites that can be identified in biological fluids, serving as indicators of exposure. Research in animal models has been crucial in identifying these metabolic products. In male Wistar rats, following oral administration of this compound, the primary route of elimination is through the urine. uzh.ch
Key metabolites detected in urine include thiodiacetic acid and thionyldiacetic acid. uzh.ch Studies have shown that at lower doses, these two metabolites are found in roughly equal proportions, while at higher doses, thiodiacetic acid becomes the predominant metabolite. uzh.ch Notably, unchanged this compound and another potential metabolite, 2-chloroacetic acid, were not detected in the urine in these studies, suggesting efficient metabolism and clearance. uzh.ch
The metabolic pathway involves the oxidation of this compound by alcohol dehydrogenase to form 2-chloroacetaldehyde. eurl-pesticides.eu This intermediate is then further oxidized to 2-chloroacetic acid. eurl-pesticides.eu Detoxification of these reactive intermediates occurs through conjugation with glutathione. eurl-pesticides.eu The detection of 2-chloroacetaldehyde has been noted in the blood of intoxicated rats, highlighting its role in systemic toxicity. ebi.ac.uk
Various analytical techniques are employed for the detection and quantification of this compound and its metabolites in biological samples. Gas chromatography coupled with mass spectrometry (GC-MS/MS) is a widely used method for its sensitivity and specificity. magnusgroup.orgresearchgate.net Other methods include high-performance liquid chromatography (HPLC) with UV detection and gas chromatography with electron capture detection (GLC-ECD) for analyzing plasma levels. ebi.ac.uk
Table 1: Metabolites of this compound Detected in Biological Fluids
| Metabolite | Biological Fluid | Detection Method | Finding |
|---|---|---|---|
| Thiodiacetic acid | Urine | Not specified in source | A major urinary metabolite. uzh.ch |
| Thionyldiacetic acid | Urine | Not specified in source | A major urinary metabolite. uzh.ch |
| 2-Chloroacetaldehyde | Blood | Not specified in source | Accumulates in blood and plays a role in toxicity. eurl-pesticides.euebi.ac.uk |
| 2-Chloroacetic acid | Not specified in source | Not specified in source | An oxidative metabolite. eurl-pesticides.eucdc.gov |
Protein Adduct Formation as Potential Biomarkers
Electrophilic compounds and their reactive metabolites can form covalent bonds with nucleophilic sites on macromolecules, including proteins, to form adducts. epa.govepa.gov These protein adducts are increasingly recognized as valuable biomarkers of exposure because they provide a more integrated measure of the dose that has reached target tissues over time compared to measuring the parent compound or its rapidly excreted metabolites. epa.gov The stability of protein adducts is often linked to the turnover rate of the adducted protein, such as hemoglobin or albumin, allowing for a longer detection window post-exposure. epa.gov
In the context of this compound, its metabolism can lead to the formation of reactive intermediates capable of forming such adducts. While direct studies on this compound protein adducts are limited, research on structurally related compounds provides significant insights. For instance, the metabolism of 1,2-dichloroethane, which involves this compound as an intermediate, proceeds through a glutathione conjugation pathway, forming an S-(2-chloroethyl)glutathione intermediate. cdc.gov This intermediate can rearrange to form a reactive episulfonium ion, an electrophile known to bind to DNA and proteins. cdc.gov
Research has specifically investigated the potential for the episulfonium ion derived from the glutathione pathway to alkylate hemoglobin. cdc.gov The formation of such hemoglobin adducts could serve as a specific and sensitive biomarker for exposure to compounds like 1,2-dichloroethane and, by extension, potentially this compound. cdc.gov The analysis of adducts on long-lived proteins like hemoglobin, which has a lifespan of approximately 120 days in humans, can provide a retrospective record of exposure. epa.gov While DNA adducts are directly relevant to genotoxicity, protein adducts can serve as a surrogate dosimeter for the corresponding DNA adduct when they share a common electrophilic precursor. epa.gov
Table 2: Potential Protein Adducts as Biomarkers for this compound Exposure
| Potential Adduct | Target Protein | Significance as a Biomarker |
|---|---|---|
| S-(2-hydroxyethyl)cysteine | Hemoglobin, Albumin | Indicates reaction with the electrophilic intermediate derived from this compound metabolism. |
| Alkylated hemoglobin by S-(2-chloroethyl)glutathione metabolite | Hemoglobin | Serves as a long-term biomarker of exposure due to the long lifespan of hemoglobin. cdc.govepa.gov |
| Alkylated albumin | Albumin | High concentration in blood makes it a readily available target for adduct formation. d-nb.info |
Environmental Fate and Ecotoxicology of 2 Chloroethanol
Environmental Distribution and Pathways
The environmental distribution of 2-chloroethanol (B45725) is governed by its physical and chemical properties, which dictate its movement and persistence in various environmental compartments.
The potential for this compound to volatilize from water is low. This is indicated by its Henry's Law constant, which is estimated to be 1.04 x 10⁻⁷ atm-m³/mol. nih.gov A low Henry's Law constant suggests that volatilization from aquatic environments like rivers and lakes is not a significant fate process for this compound. nih.gov Similarly, volatilization from moist soil surfaces is also considered to be negligible due to this property and its low estimated adsorptivity to soil. nih.gov However, with a vapor pressure of 7.18 mm Hg at 25°C, this compound is expected to readily volatilize from dry soil and other surfaces. nih.gov
Table 1: Physical Properties Influencing Volatilization of this compound
| Property | Value | Implication for Volatilization |
|---|---|---|
| Henry's Law Constant | 1.04 x 10⁻⁷ atm-m³/mol nih.gov | Low potential for volatilization from water and moist soil. nih.gov |
| Vapor Pressure | 7.18 mm Hg at 25°C nih.gov | High potential for volatilization from dry surfaces. nih.gov |
The adsorption of this compound to sediment and soil is expected to be very low. The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil, is estimated to be 1.33. nih.gov According to classification schemes, a Koc value of this magnitude indicates that this compound will have very high mobility in soil. nih.gov This low adsorptivity suggests that it is not likely to bind significantly to sediment in aquatic environments. nih.gov
Once in the atmosphere, this compound is subject to degradation. The primary degradation pathway is through reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life of this compound, based on this reaction, is approximately 11.5 days. nih.gov
This compound is highly soluble in water, being miscible in all proportions. nih.govsciencemadness.org This high water solubility, combined with its very low soil adsorption coefficient, gives it a high potential to leach through soil. nih.govnih.gov If released on land, it is expected to move with soil water and potentially contaminate groundwater. nih.govcdc.gov Its high solubility also means it can be washed out of the atmosphere by rain. nih.gov
Table 2: Properties Influencing Leaching Potential of this compound
| Property | Value/Description | Implication for Leaching |
|---|---|---|
| Aqueous Solubility | Miscible in water nih.govsciencemadness.org | High potential to dissolve in and move with water. nih.gov |
| Soil Adsorption Coefficient (Koc) | 1.33 (estimated) nih.gov | Very high mobility in soil, leading to a high leaching potential. nih.govnih.gov |
Atmospheric Degradation and Half-life
Biodegradation and Biotransformation in Environmental Systems
Biodegradation is a key process in the environmental fate of this compound, with various microorganisms capable of breaking it down under different conditions.
Under aerobic conditions, several bacterial strains have been shown to degrade this compound. The degradation often proceeds through an initial oxidation step. In bacteria such as Xanthobacter and Ancylobacter, the degradation of similar compounds involves a hydrolytic haloalkane dehalogenase that can convert 1,2-dichloroethane (B1671644) to this compound. nih.gov The subsequent degradation of this compound proceeds via oxidation to 2-chloroacetaldehyde, then to 2-chloroacetic acid, and finally dehalogenation to glycolate. nih.govpublisso.de The enzyme aldehyde dehydrogenase is crucial in this pathway to detoxify the reactive intermediate, 2-chloroacetaldehyde. nih.gov
In the denitrifying bacterium Pseudomonas stutzeri strain JJ, which can also degrade this compound aerobically, a similar pathway was observed. nih.govresearchgate.net Cell-free extracts showed activities of a chloroethanol dehydrogenase, a chloroacetaldehyde (B151913) dehydrogenase, and a chloroacetate (B1199739) dehalogenase, indicating a degradation route consistent with that found in other aerobic bacteria. nih.gov The degradation of this compound by Pseudomonas putida US2 has also been studied, where the process was linked to a release of protons, causing a decrease in the pH of the medium. nih.govebi.ac.uk
Table 3: Key Enzymes in the Aerobic Degradation of this compound
| Enzyme | Role in Degradation Pathway | Reference |
|---|---|---|
| Chloroethanol Dehydrogenase | Oxidizes this compound to 2-chloroacetaldehyde. | nih.gov |
| Aldehyde Dehydrogenase | Oxidizes 2-chloroacetaldehyde to 2-chloroacetic acid, a key detoxification step. | nih.govpublisso.de |
| Chloroacetate Dehalogenase | Removes the chlorine atom from 2-chloroacetic acid to form glycolate. | nih.govnih.gov |
Anaerobic Degradation Pathways (e.g., Denitrifying Conditions)
The anaerobic biodegradation of this compound can occur under denitrifying conditions, where nitrate (B79036) serves as the electron acceptor. nih.govfrontiersin.org A key organism in this process is Pseudomonas stutzeri strain JJ, which was isolated from soil contaminated with 1,2-dichloroethane. nih.govresearchgate.net This bacterium can utilize this compound as its sole source of carbon and energy, coupling its oxidation to the reduction of nitrate. nih.govresearchgate.net
The degradation pathway in P. stutzeri strain JJ under these anoxic conditions is believed to mirror the aerobic pathway. researchgate.net It involves the activity of a phenazine (B1670421) methosulfate-dependent chloroethanol dehydrogenase, an NAD-dependent chloroacetaldehyde dehydrogenase, and a chloroacetate dehalogenase. researchgate.net This process leads to the complete oxidation of this compound to carbon dioxide. nih.gov While nitrate is a suitable electron acceptor, the strain shows a preference for oxygen if available. nih.gov Nitrite can also serve as an electron acceptor for this process. nih.gov The degradation of organochlorine compounds with fewer chlorine substituents, such as this compound, by denitrifying bacteria is a recognized anaerobic transformation pathway. frontiersin.org
Microbial Consortia and Strain-Specific Degradation
The biodegradation of complex organic compounds is often more efficiently carried out by microbial consortia rather than individual strains. mdpi.comnih.gov This is due to the synergistic metabolic activities within the consortium, where different members can break down intermediates that might be toxic to others, leading to more complete degradation. mdpi.com
Several specific bacterial strains have been identified for their ability to degrade this compound. Pseudomonas putida US2 is one such strain that can utilize this compound as a growth substrate. rug.nl Another significant bacterium is Xanthobacter autotrophicus GJ10, which is also capable of degrading this compound. rug.nlwur.nl Research has also identified a pseudomonad, strain CE1, and its spontaneous mutant, CElr, isolated from soil, which can metabolize this compound. oup.com
Under denitrifying conditions, Pseudomonas stutzeri strain JJ is a notable example of a pure culture capable of this compound oxidation. nih.govoup.com This strain was isolated from an enrichment culture derived from soil contaminated with 1,2-dichloroethane. researchgate.netoup.com While P. stutzeri strain JJ can degrade this compound, it does not degrade 1,2-dichloroethane under the same conditions. oup.com Other strains, such as Pseudomonas stutzeri strain LMD 76.42, Pseudomonas putida US2, and Xanthobacter autotrophicus GJ10, have been shown to grow aerobically on this compound. nih.gov
Metabolite Formation during Biodegradation
The biodegradation of this compound proceeds through a series of metabolic intermediates. The generally accepted pathway involves the initial oxidation of this compound to 2-chloroacetaldehyde. rug.nloup.comwikipedia.org This step is catalyzed by an alcohol dehydrogenase. rug.nloup.com
Following its formation, 2-chloroacetaldehyde is further oxidized to chloroacetic acid by an aldehyde dehydrogenase. rug.nloup.comwikipedia.org Chloroacetic acid is then dehalogenated to produce glycolic acid (glycolate), a compound that can be readily utilized by bacteria in their central metabolic pathways. rug.nlwur.nloup.com This final dehalogenation step is carried out by a dehalogenase enzyme. rug.nloup.com This metabolic sequence has been observed in various degrading strains, including Pseudomonas putida and Xanthobacter autotrophicus. rug.nl
Ecotoxicity in Aquatic Organisms
This compound exhibits toxicity to a range of aquatic organisms, impacting fish, invertebrates, and algae. lgcstandards.com It is classified as toxic to aquatic life, with long-lasting effects. lgcstandards.comcdhfinechemical.com
Toxicity to Fish (e.g., Pimephales promelas)
Studies have determined the lethal concentration (LC50) of this compound for several fish species. For the fathead minnow (Pimephales promelas), the 96-hour LC50 values have been reported in the range of 35 to 84 mg/L under static and flow-through conditions. lgcstandards.comthermofisher.comfishersci.pt Other fish species have also been tested, with 96-hour LC50 values of 15.2 mg/L for the mosquito fish (Gambusia affinis), 19.2 to 24.1 mg/L for the bluegill sunfish (Lepomis macrochirus), 30.8 to 41.2 mg/L for the rainbow trout (Oncorhynchus mykiss), and 26.4 to 34.5 mg/L for the Japanese medaka (Oryzias latipes). lgcstandards.comthermofisher.comsigmaaldrich.com Chronic toxicity tests on Oryzias latipes showed a lowest observed effect concentration (LOEC) for mortality at 17.9 mg/L over 38 days. sigmaaldrich.com
Table 1: Acute Toxicity of this compound to Various Fish Species
Toxicity to Aquatic Invertebrates (e.g., Water Flea)
The water flea, Daphnia magna, is a common indicator species for aquatic invertebrate toxicity. The 48-hour median effective concentration (EC50) for Daphnia magna exposed to this compound has been reported to be between 187 and 275 mg/L, with other sources citing values of 212 mg/L and 227 mg/L. lgcstandards.comcdhfinechemical.comsigmaaldrich.commedline.com Another reported 48-hour LC50 value is 189 mg/L. opcw.org
Table 2: Acute Toxicity of this compound to Daphnia magna
Toxicity to Algae and Cyanobacteria
This compound is also toxic to primary producers in aquatic ecosystems like algae. For the green algae Desmodesmus subspicatus (formerly Scenedesmus subspicatus), the 72-hour median effective concentration (ErC50) based on growth rate inhibition is reported as 5.6 mg/L. sigmaaldrich.comhpc-standards.com Another study reported an EC50 of 2.9 mg/L for the same species over a 72-hour period. lgcstandards.com A 72-hour EC50 of 2.2 mg/L has also been noted. thermofisher.com
Table 3: Toxicity of this compound to Green Algae
Toxicity to Microorganisms
This compound has demonstrated mutagenic properties in certain microorganisms. It acts as a weak base-pair substitution mutagen in bacteria such as Salmonella typhimurium (strains TA1530, TA1535, and TA100) and Klebsiella pneumoniae. europa.eu The addition of rat liver S9, a metabolic activator, enhances its mutagenic activity in Salmonella, suggesting that metabolic processes can convert this compound into a more potent mutagenic form. europa.eu Furthermore, it has been shown to induce DNA damage in Escherichia coli. europa.eu However, its mutagenic effects are not universal across all microorganisms. For instance, it did not show mutagenicity in yeast or induce mitotic gene conversion in this organism. europa.eu In contrast, it was found to be mutagenic in the fungus Aspergillus nidulans. europa.eu The toxic effects of this compound are believed to stem from its in vivo conversion to chloroacetaldehyde. researchgate.net
Anaerobic digestion has been explored as a potential method for the degradation of this compound. Studies have shown that it can be completely abated at initial concentrations of up to 50 mg/kg, with a half-life of approximately three days in a digester. researchgate.net This process leads to the formation of 2-chloroacetic acid as an indicator of degradation. researchgate.net
Ecotoxicity in Terrestrial Organisms
Information regarding the specific ecotoxicity of this compound in a wide range of terrestrial organisms is limited. However, it is known to be toxic to terrestrial vertebrates. thermofisher.com Studies in rats and mice have identified the liver, kidneys, and pancreas as target organs for its toxic effects. publisso.de In rats, additional effects on the thyroid gland, heart, and lungs have been observed. publisso.de While carcinogenicity studies involving dermal exposure in F344 rats and Swiss CD-1 mice did not find this compound to be carcinogenic, these studies did not reach the maximum tolerated dose. publisso.denih.gov It is important to note that this compound is not considered to be a sensitizing agent for the skin in mice. publisso.de
Remediation and Treatment Technologies for this compound Contamination
The contamination of environments with this compound necessitates effective remediation strategies. One promising approach involves advanced oxidation processes, particularly those utilizing ozone.
Ozone-facilitated dechlorination has emerged as a viable technology for the breakdown of this compound. nih.gov The process involves the oxidation of this compound, leading to its conversion into less harmful substances. ukzn.ac.za Research has shown that the conversion of this compound increases with the duration of ozone treatment. For instance, one study reported a conversion rate of approximately 1% after 3 hours, which rose to about 22% after 12 hours of ozonation. nih.govresearchgate.netresearchgate.net Another study observed an increase from about 2% after 3 hours to 46% after 12 hours. ukzn.ac.za
The efficiency of ozone-facilitated dechlorination can be significantly influenced by the presence of organic solvents. Studies have demonstrated that the percent conversion of this compound is higher in the presence of acetic acid or ethyl acetate (B1210297) compared to solvent-free conditions. nih.govukzn.ac.zaresearchgate.netresearchgate.netafricaresearchconnects.com This suggests that the choice of solvent can be a critical factor in optimizing the ozonation process for the removal of this compound. africaresearchconnects.com
The use of activated charcoal as a catalyst or adsorbent during the ozonolysis of this compound has been shown to significantly enhance the conversion of the substrate compared to ozonation alone. nih.govukzn.ac.zaresearchgate.netresearchgate.net Activated carbon provides a large surface area where both ozone and this compound can adsorb and react. scielo.org.ar This catalytic effect of activated carbon can improve the rate of ozone decomposition and facilitate the degradation of the contaminant. researchgate.net
The ozonation of this compound results in the formation of several degradation products. The primary identified and quantified products include acetaldehyde, acetic acid, and chloride ions. ukzn.ac.zaresearchgate.netresearchgate.netresearchgate.net The yields of these products increase proportionally with the duration of the ozone treatment. researchgate.netresearchgate.net The process ultimately leads to the quantitative formation of chloride ions, indicating the successful dechlorination of the parent compound. ukzn.ac.za
Role of Activated Charcoal as Catalyst/Adsorbent
Bioremediation Strategies
The bioremediation of this compound relies on the metabolic capabilities of various microorganisms to break down this toxic compound into less harmful substances. Research has identified several bacterial strains that can utilize this compound as a sole source of carbon and energy, primarily through aerobic degradation pathways, although anaerobic degradation has also been observed. researchgate.netoup.com
The most common aerobic degradation pathway for this compound involves a three-step enzymatic process. rug.nlukzn.ac.za Initially, this compound is oxidized to the highly reactive and mutagenic intermediate, 2-chloroacetaldehyde. oup.comrug.nl This step is typically catalyzed by an alcohol dehydrogenase. rug.nlnih.gov Subsequently, 2-chloroacetaldehyde is further oxidized to chloroacetic acid by an NAD-dependent aldehyde dehydrogenase. rug.nlnih.govnih.gov The final step involves the cleavage of the carbon-chlorine bond in chloroacetic acid by a dehalogenase, resulting in the formation of glycolate, which can then enter central metabolic pathways. oup.comrug.nl
Several bacterial genera, including Xanthobacter, Pseudomonas, and Ancylobacter, have been shown to effectively degrade this compound. For instance, Xanthobacter autotrophicus GJ10 utilizes a quinoprotein alcohol dehydrogenase for the initial oxidation of this compound. rug.nlresearchgate.net Similarly, strains of Ancylobacter aquaticus have been identified that degrade 1,2-dichloroethane via a this compound intermediate pathway. nih.govresearchgate.net
The genus Pseudomonas contains several species capable of this compound degradation. A strain of Pseudomonas putida (US2) isolated from Rhine river water was found to degrade this compound via the chloroacetaldehyde and chloroacetate pathway. rug.nl The enzymes involved in this pathway were found to be inducible. rug.nl Research has also demonstrated the potential for using immobilized P. putida US2 cells for the biodegradation of this compound, which can offer advantages over freely suspended cells. kau.edu.sanih.gov However, the degradation process can be inhibited by a decrease in pH resulting from the release of protons. nih.gov
While aerobic degradation is more commonly studied, bioremediation under anoxic conditions is also possible. Pseudomonas stutzeri strain JJ, isolated from contaminated soil, can oxidize this compound completely to carbon dioxide using nitrate as an electron acceptor. researchgate.net The degradation pathway in this denitrifying bacterium appears to be the same as in aerobic bacteria, involving a phenazine methosulfate (PMS)-dependent chloroethanol dehydrogenase, an NAD-dependent chloroacetaldehyde dehydrogenase, and a chloroacetate dehalogenase. nih.govfrontiersin.org
In some cases, multispecies bacterial consortia have been studied for their enhanced degradation capabilities. For example, in a dual-species biofilm, Pseudomonas putida DMP1, a p-cresol (B1678582) degrader, was found to protect the this compound-degrading Pseudomonas sp. GJ1 from the inhibitory effects of p-cresol, demonstrating a commensal relationship that enhances bioremediation in mixed waste streams. escholarship.org
The enzymes responsible for the initial dehalogenation step belong to the haloalcohol dehalogenase family. nih.gov These enzymes catalyze the cleavage of the carbon-halogen bond in haloalcohols, producing an epoxide. nih.gov For example, the haloalcohol dehalogenase HheA from Arthrobacter sp. strain AD2 has been structurally characterized to understand its substrate binding and catalytic mechanism. nih.govresearchgate.net
Detailed research findings on specific microbial strains and their degradation capabilities are summarized in the table below.
Table 1: Microbial Strains Involved in this compound Bioremediation
| Microorganism | Degradation Condition | Key Enzymes / Pathway | Reference(s) |
|---|---|---|---|
| Pseudomonas putida US2 | Aerobic | Chloroethanol dehydrogenase, Chloroacetaldehyde dehydrogenase, Chloroacetate dehalogenase. Degrades via 2-chloroacetaldehyde and chloroacetate. | researchgate.netrug.nlnih.gov |
| Xanthobacter autotrophicus GJ10 | Aerobic | Quinoprotein alcohol dehydrogenase, NAD-dependent aldehyde dehydrogenase, Dehalogenase. Degrades 1,2-dichloroethane via this compound. | researchgate.netrug.nlresearchgate.net |
| Pseudomonas sp. GJ1 | Aerobic | Can be adapted to grow on 2-bromoethanol (B42945) through overexpression of an NAD-dependent aldehyde dehydrogenase. | escholarship.org |
| Ancylobacter aquaticus (strains AD20, AD25, AD27) | Aerobic | Haloalkane dehalogenase, Phenazine methosulfate-dependent alcohol dehydrogenase, NAD-dependent aldehyde dehydrogenase, Chloroacetate dehalogenase. | nih.govasm.org |
| Pseudomonas stutzeri JJ | Anaerobic (Denitrifying) | PMS-dependent chloroethanol dehydrogenase, NAD-dependent chloroacetaldehyde dehydrogenase, Chloroacetate dehalogenase. | researchgate.netnih.gov |
| Xanthobacter sp. strain ENV481 | Aerobic | Capable of growth on this compound and its degradation products. | asm.orgnih.gov |
| Pseudonocardia sp. strain ENV478 | Aerobic (Co-metabolism) | Appears to use a monooxygenase-mediated mechanism, producing this compound and 2-chloroacetic acid from bis(2-chloroethyl) ether. | asm.orgnih.gov |
Analytical Methodologies for 2 Chloroethanol
Detection and Quantification in Various Matrices
The detection and quantification of 2-chloroethanol (B45725), a significant reaction product of ethylene (B1197577) oxide, are crucial in various matrices, especially in foodstuffs. Advanced analytical techniques are employed to ensure sensitivity and selectivity for accurate measurements at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a cornerstone for the analysis of this compound. chromatographyonline.comgcms.cz This powerful technique offers high selectivity and sensitivity, which is essential for detecting trace amounts of the compound in complex matrices. The methodology often involves a sample preparation step, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to extract the analyte from the sample matrix. chromatographyonline.comgcms.cz
The GC separates this compound from other components in the extract based on its volatility and interaction with the chromatographic column. Following separation, the mass spectrometer provides highly selective detection and quantification. By using multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions for this compound are monitored, which minimizes matrix interference and enhances the accuracy of the results. fssai.gov.ingcms.cz For instance, common MRM transitions for this compound include m/z 80 -> 31, 80 -> 43, and 80 -> 44. fssai.gov.in
To overcome challenges such as the accumulation of nonvolatile material from sample extracts in the GC inlet, automated liner exchange options can be integrated into the system, improving robustness and productivity. chromatographyonline.comgcms.cz The use of advanced electron ionization (AEI) sources in GC-MS/MS systems can further enhance sensitivity, allowing for the quantification of this compound at very low levels. thermofisher.com
A typical GC-MS/MS method would involve the following parameters:
| Parameter | Value |
| GC Column | Wax column (e.g., TG-Wax, 30 m × 0.25 mm, 0.25 μm film thickness) fssai.gov.in |
| Carrier Gas | Ultrapure helium (99.9999%) at a flow rate of 1.2 mL/min fssai.gov.in |
| Oven Temperature Program | Initial 45 °C (2 min hold), ramped to 230 °C at 50 °C/min (5.3 min hold) fssai.gov.in |
| Injector Type | Programmable Temperature Vaporizing (PTV) thermofisher.com |
| Injection Volume | 1 µL thermofisher.com |
| Transfer Line Temperature | 250 °C fssai.gov.in |
| Ion Source Temperature | 230 °C fssai.gov.in |
| Ionization Mode | Electron Ionization (EI) shimadzu.com |
Headspace Sampler Applications
Headspace sampling is a widely used technique for the analysis of volatile organic compounds like this compound from solid or liquid samples. fssai.gov.inshimadzu.com This method involves placing the sample in a sealed vial and heating it to allow volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC for analysis.
Dynamic headspace analysis, which involves trapping the analytes from the headspace onto an adsorbent trap before desorption into the GC, can significantly enhance sensitivity. shimadzu.comnewfoodmagazine.com This is particularly useful for trace-level quantification. For example, a multi-step enrichment headspace-trap technique can be employed where multiple headspace volumes are collected and concentrated on a focusing trap, which is then rapidly heated to transfer the analytes to the GC-MS system. fssai.gov.in
Headspace sampling offers several advantages, including minimal sample preparation and reduced matrix effects, as non-volatile matrix components remain in the sample vial. markes.com It can be used for the simultaneous analysis of both ethylene oxide and this compound. shimadzu.com
Key parameters for a headspace-GC-MS/MS method can be summarized as follows:
| Parameter | Value |
| Incubation Temperature | 70 °C fssai.gov.in |
| Incubation Time | 10 min with agitation fssai.gov.in |
| Headspace Sampler Type | Dynamic with trap shimadzu.comnewfoodmagazine.com |
| Trap Adsorbent | Material suitable for trapping volatile compounds |
| Trap Desorption Temperature | 250 °C fssai.gov.in |
Isotope Dilution Methods
Isotope dilution analysis is a highly accurate quantification technique that involves adding a known amount of an isotopically labeled standard of the analyte (e.g., deuterated this compound, 2-CE-d4) to the sample before processing. thermofisher.comtandfonline.com This internal standard behaves almost identically to the native analyte throughout the extraction, cleanup, and analysis steps.
By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, any losses of the analyte during sample preparation can be corrected for, leading to more accurate and precise results. tandfonline.com This method is particularly valuable for complex matrices where analyte recovery can be variable.
Quantification is performed by creating a calibration curve by plotting the ratio of the analyte response to the internal standard response against the ratio of their concentrations. tandfonline.com The use of isotope dilution is often combined with GC-MS/MS to achieve the highest level of accuracy and sensitivity. tandfonline.commagnusgroup.org For instance, in the analysis of ice cream, quantification of this compound was successfully performed using deuterated 2H4-2-CE as an internal standard. tandfonline.com
Analysis in Foodstuffs
The analysis of this compound in foodstuffs is a critical food safety issue, driven by regulations that often consider it in conjunction with its precursor, ethylene oxide.
Assessment as Ethylene Oxide Equivalent
When food is treated with ethylene oxide, it can react with chloride ions present in the food matrix to form this compound. fssai.gov.in Due to the carcinogenic and mutagenic properties of ethylene oxide, its use as a fumigant for food is banned in many regions, including the European Union. chromatographyonline.combund.de
Regulatory bodies often define the residue of ethylene oxide as the sum of ethylene oxide and this compound, expressed as ethylene oxide. aoel.orgthermofisher.com This requires analytical methods that can either measure both compounds simultaneously or convert one to the other for a total determination. chromatographyonline.com For example, some methods involve the conversion of ethylene oxide to this compound under acidic conditions before analysis. chromatographyonline.comnqacdublin.com The final result is then calculated using a conversion factor to express the total amount as ethylene oxide equivalents. nih.gov This approach simplifies the risk assessment and enforcement of maximum residue levels (MRLs). However, there is ongoing discussion about whether ethylene oxide and this compound should be assessed separately due to their different toxicological profiles. a-r.com
Method Optimization and Validation for Trace-Level Quantification
To ensure food safety, analytical methods must be optimized and validated to accurately quantify this compound at trace levels, often in the low parts-per-billion (ppb) or µg/kg range. shimadzu.comnih.gov Method validation typically follows guidelines such as those from SANTE/11312/2021, which outline performance criteria for analytical methods for pesticide residues. fssai.gov.inmagnusgroup.org
Optimization of methods like QuEChERS extraction followed by GC-MS/MS analysis is crucial. chromatographyonline.comgcms.cz This includes selecting the appropriate extraction solvents, clean-up sorbents (e.g., PSA, C18), and optimizing GC and MS parameters to achieve the desired sensitivity and selectivity. gcms.czresearchgate.net For instance, a modified QuEChERS technique has been documented for the rapid analysis of both ethylene oxide and this compound in a variety of food matrices. fssai.gov.in
Validation parameters that are assessed include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. sigmaaldrich.com
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. fssai.gov.insigmaaldrich.com For many food matrices, the LOQ for this compound is targeted at or below 0.01 mg/kg. fssai.gov.in
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentration levels. chromatographyonline.comsigmaaldrich.com
Precision (Repeatability and Reproducibility): The degree of agreement between independent test results obtained under stipulated conditions. acs.org
Recent studies have demonstrated validated methods with LOQs as low as 6.7 µg/kg for ethylene oxide and 12 µg/kg for this compound in specific matrices like hydroxypropyl methylcellulose. nih.gov Another study on various food matrices reported recoveries for both compounds ranging from 74% to 120% at spiking levels of 10, 20, and 50 ng/g, with precision RSDs below 12%. acs.org
Below is a table summarizing the validation data from a study on the analysis of this compound in sesame seeds using HS-SPME-GC-MS. sigmaaldrich.com
| Validation Parameter | Result |
| Linearity (r²) | >0.99 |
| LOD (ng/g) | 2.0 |
| LOQ (ng/g) | 6.8 |
| Accuracy (Recovery %) | 99% |
| Repeatability (RSD %) | 1% |
Methods for Air and Occupational Exposure Monitoring
The monitoring of this compound in the air, particularly in occupational settings, is crucial for ensuring worker safety and compliance with regulatory standards. Standardized methods developed by governmental agencies like the U.S. National Institute for Occupational Safety and Health (NIOSH) are widely implemented for this purpose. epa.govepa.gov
One of the primary methods for monitoring occupational exposure to this compound is NIOSH Method 2513 . epa.govepa.govcdc.gov This method is designed for the preparation and analysis of air samples to detect and measure this compound. epa.govepa.gov The procedure involves drawing a known volume of air through a solid sorbent tube, which typically contains petroleum charcoal, to adsorb the analyte. cdc.gov
The sampling and measurement parameters for NIOSH Method 2513 are well-defined. The sampler consists of a glass tube with two sections of petroleum charcoal (100 mg and 50 mg). cdc.gov After sample collection, the front and back sorbent sections are placed in separate vials. The this compound is then desorbed using an eluent, which is a solution of carbon disulfide containing 5% (v/v) 2-propanol. cdc.gov The resulting solution is analyzed using gas chromatography with a flame ionization detector (GC-FID). cdc.govskcltd.com
The U.S. Occupational Safety and Health Administration (OSHA) also provides guidelines for monitoring this compound and references NIOSH Method 2513. osha.gov Exposure limits have been established by various regulatory bodies to protect workers from potential health risks. These limits include the Permissible Exposure Limit (PEL) by OSHA, the Recommended Exposure Limit (REL) by NIOSH, and Threshold Limit Values (TLVs) by the American Conference of Governmental Industrial Hygienists (ACGIH). cdc.govosha.gov Some jurisdictions also define short-term exposure limits (STEL) or ceiling limits, which represent concentrations that should not be exceeded, even for short periods. safeworkaustralia.gov.auworksafe.govt.nz
A summary of the key parameters for NIOSH Method 2513 is presented in the table below.
| Parameter | Specification |
| Analyte | This compound (Ethylene chlorohydrin) |
| Sampler | Solid Sorbent Tube (Petroleum charcoal, 100 mg/50 mg) |
| Flow Rate | 0.01 to 0.2 L/min cdc.govosha.gov |
| Sample Volume | 2 to 35 Liters cdc.govosha.gov |
| Desorption | 1.0 mL of carbon disulfide with 5% (v/v) 2-propanol cdc.gov |
| Analytical Technique | Gas Chromatography with Flame Ionization Detector (GC-FID) cdc.govskcltd.com |
| Working Range | 1.5 to 50 mg/m³ (0.5 to 15 ppm) for a 20-L air sample cdc.gov |
Sample Preparation Techniques (e.g., QuEChERS extraction)
Effective sample preparation is a critical step for the accurate and reliable analysis of this compound, especially in complex matrices such as food products. chromatographyonline.com One of the most widely adopted and recommended techniques for this purpose is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method. chromatographyonline.comfssai.gov.ingcms.czeurl-pesticides.eu
The QuEChERS method is a streamlined approach that involves two main steps: an extraction/partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup step. chromatographyonline.com For the analysis of this compound, a homogenized sample is first extracted with an organic solvent, typically acetonitrile (B52724). fssai.gov.ingcms.cz This is followed by a salt-assisted partitioning phase, where a mixture of salts such as magnesium sulfate (B86663), sodium chloride, and sodium citrate (B86180) is added to induce phase separation and drive the polar analytes into the acetonitrile layer. fssai.gov.ingcms.cz
Following extraction, a cleanup step is performed to remove interfering matrix components like lipids and pigments. chromatographyonline.com This is achieved by taking an aliquot of the acetonitrile extract and mixing it with d-SPE sorbents. gcms.cz Common sorbents used for this compound analysis include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences like fats, and anhydrous magnesium sulfate to remove residual water. fssai.gov.ingcms.cz After vortexing and centrifugation, the cleaned extract is collected for analysis, most commonly by gas chromatography-tandem mass spectrometry (GC-MS/MS). chromatographyonline.comeurl-pesticides.euresearchgate.net
The QuEChERS method has been validated for a wide variety of matrices, including spices, oilseeds, cereals, and high-moisture foods. fssai.gov.ineurl-pesticides.eu Research has demonstrated excellent recovery and precision with this technique. For instance, validation studies have shown recovery rates for this compound to be in the range of 88.8% to 106.2% in sesame and curcuma samples. chromatographyonline.com Similarly, another study reported recoveries between 80% and 120% across various food matrices like spices, oils, and noodles. researchgate.net
Modifications to the standard QuEChERS protocol, such as the QuOil method, have been developed for particularly challenging matrices like oily seeds to improve extraction efficiency. eurl-pesticides.eu Additionally, for dry matrices, a pre-wetting step with water is often incorporated before the addition of acetonitrile to improve analyte extraction. fssai.gov.in
A summary of a typical QuEChERS workflow for this compound analysis is provided in the table below.
| Step | Procedure |
| 1. Sample Weighing & Hydration | A homogenized sample (e.g., 2-10 g) is weighed into a centrifuge tube. For dry samples, a specific volume of water is added. fssai.gov.ingcms.cz |
| 2. Extraction | Acetonitrile is added as the extraction solvent. fssai.gov.ingcms.cz |
| 3. Salt Partitioning | A pre-packaged mixture of salts (e.g., MgSO₄, NaCl, Sodium Citrate) is added. The tube is shaken vigorously and centrifuged. fssai.gov.ingcms.cz |
| 4. Dispersive SPE Cleanup | An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing d-SPE sorbents (e.g., PSA, C18, MgSO₄). fssai.gov.ingcms.cz |
| 5. Final Centrifugation & Analysis | The mixture is vortexed and centrifuged. The final cleaned extract is collected for GC-MS/MS analysis. chromatographyonline.comgcms.cz |
Occupational and Environmental Health Research on 2 Chloroethanol
Exposure Assessment and Monitoring
Exposure assessment for 2-chloroethanol (B45725) involves evaluating its presence in both occupational settings and the wider environment. Monitoring efforts focus on quantifying levels in air, water, and food to understand potential human exposure.
Exposure to this compound in the workplace is primarily through inhalation and dermal contact. glsciences.comuzh.ch Regulatory agencies worldwide have established occupational exposure limits (OELs) to protect workers. These limits are typically defined as Time-Weighted Averages (TWA) over an 8-hour workday, Short-Term Exposure Limits (STEL) for 15-minute periods, or Ceiling (C) values that should not be exceeded at any time.
Several studies have documented workplace exposure levels. A retrospective cohort study at a this compound plant reported an average exposure concentration of 4 mg/m³. uzh.ch In another instance, workers were reportedly exposed to concentrations of 18 ml/m³. uzh.ch Field studies in storage rooms where the chemical was used have yielded concentrations ranging from approximately 50 to 1000 ml/m³. uzh.ch
Key occupational exposure limits from various regulatory and advisory bodies are summarized below.
| Organization | Limit Type | Value (ppm) | Value (mg/m³) | Notes |
|---|---|---|---|---|
| OSHA (USA) | Ceiling (C) | 1 ppm | 3 mg/m³ | Potential for dermal absorption. cdc.gov |
| NIOSH (USA) | Ceiling (C) | 1 ppm | 3 mg/m³ | Potential for dermal absorption. cdc.gov |
| ACGIH (USA) | STEL | 1 ppm | - | TLV; Not classifiable as a human carcinogen (A4). glsciences.com |
| DFG (Germany) | MAK | 2 ppm | 6.7 mg/m³ | Peak limitation category II(1); Skin absorption (H). glsciences.com |
| Workplace Env. (UK) | STEL | 1 ppm | 3.4 mg/m³ | Workplace Exposure Limit (WEL). epa.gov |
This table is interactive. You can sort and filter the data.
Beyond the workplace, this compound can be found in the environment as a contaminant. Its presence is often linked to its use as a chemical intermediate or as a reaction product of ethylene (B1197577) oxide, a sterilizing agent. epa.govsepa.org.uk
Monitoring has identified this compound in industrial wastewater. For example, wastewater effluent from an ethylene oxide plant was found to contain this compound at concentrations ranging from 0.01 to 0.45 g/L. While specific data on widespread contamination of drinking water sources is limited, the potential for its presence exists, particularly through industrial discharge or leaching from hazardous waste sites.
The U.S. Environmental Protection Agency (EPA) includes this compound in its analytical methods for monitoring volatile organic compounds in drinking water, such as EPA Method 8260D, indicating its relevance as a potential water contaminant. nj.gov In Scotland, the Scottish Environment Protection Agency (SEPA) has established a groundwater threshold value for this compound, highlighting regulatory concern for its presence in water resources.
| Source/Agency | Finding/Value | Medium | Notes |
|---|---|---|---|
| Industrial Effluent Study | 0.01 - 0.45 g/L | Wastewater | Measured in effluent from a Russian ethylene oxide plant. |
| SEPA (Scotland) | 0.1 µg/L | Groundwater | Regulatory threshold value. |
| U.S. EPA | Method 8260D | Drinking Water | Listed as an analyte for monitoring in drinking water. nj.gov |
This table is interactive. You can sort and filter the data.
Occupational Exposure Levels
Risk Assessment Methodologies
The risk assessment for this compound is complex, primarily due to ongoing debate about its genotoxic potential. Different methodologies are considered depending on the assumptions made about its mode of action.
For substances that are not considered genotoxic carcinogens, risk assessment typically involves establishing a health-based guidance value, such as a Reference Dose (RfD) or Tolerable Daily Intake (TDI). These values are derived from a No-Observed-Adverse-Effect Level (NOAEL) identified in animal studies, to which uncertainty factors are applied.
Several studies have determined NOAELs for this compound. For instance, oral administration studies have identified NOAELs of 45 mg/kg body weight/day in rats and monkeys, and 15 mg/kg body weight/day in dogs. chromatographyonline.com Some research suggests that because this compound does not show evidence of being a genotoxic carcinogen, its risk should be assessed using these non-cancer endpoints to establish a health-protective Reference Dose. mt.gov
However, regulatory bodies have expressed caution. The German Federal Institute for Risk Assessment (BfR) noted that due to data gaps and some indications of mutagenic activity, a safe level of intake for this compound could not be derived with certainty. lgcstandards.com Similarly, the European Food Safety Authority (EFSA) considered the genotoxicity data for this compound to be inconclusive and recommended against setting health-based guidance values until its genotoxic potential is clarified. who.int
Despite this, some reference values have been proposed or are in use. The U.S. EPA has cited a Chronic Reference Dose (cRfD) of 0.824 mg/kg/day. fda.gov.tw The BfR, for its risk assessment of food products, has used a value of 0.037 µg/kg body weight/day, which applies to the sum of ethylene oxide and this compound. lgcstandards.com
The Margin of Exposure (MOE) is a risk assessment approach used to evaluate substances that are both genotoxic and carcinogenic, for which a safe threshold cannot be established. The MOE is the ratio between a dose level at which a small but measurable adverse effect is first observed (e.g., the Benchmark Dose Lower Confidence Limit, BMDL) and the estimated human exposure level. chlorohydrin.com A higher MOE generally indicates a lower level of concern. For genotoxic carcinogens, an MOE of 10,000 or greater is often considered to be of low concern from a public health standpoint. lgcstandards.comchlorohydrin.com
The application of the MOE approach to this compound is a point of discussion among regulatory agencies. who.intnih.gov This debate stems from the fact that this compound is often found as a residue from the use of ethylene oxide, a known genotoxic carcinogen. mt.gov The BfR has supported an approach that assesses the combined risk of ethylene oxide and this compound, applying the MOE concept based on the toxicity of ethylene oxide. lgcstandards.com
EFSA was specifically asked to clarify the appropriate use of the MOE approach for this compound. who.intnih.gov The authority highlighted that the genotoxicity of this compound itself is inconclusive. who.int It also noted that in cases of unauthorized substance use (such as ethylene oxide on foods in the EU), the MOE approach should not be used to bypass legal requirements. nih.gov
Threshold Approaches and Reference Doses
Regulatory Frameworks and Considerations
The regulation of this compound is inconsistent globally, largely reflecting differing scientific opinions on how to assess its risk, especially in relation to its parent compound, ethylene oxide. nj.gov
In the European Union, this compound in food is primarily regulated as a metabolite of ethylene oxide. Regulation (EC) No 396/2005 sets Maximum Residue Levels (MRLs) for pesticides in food. For enforcement purposes, the MRL applies to the sum of ethylene oxide and this compound, expressed as ethylene oxide. lgcstandards.com Given that ethylene oxide is banned for food use in the EU, the MRL is set at the limit of quantification, which is typically between 0.02 and 0.1 mg/kg depending on the food product. lgcstandards.com
In contrast, the United States and Canada regulate the two substances separately. In these countries, distinct MRLs or tolerance levels are established for ethylene oxide and for its conversion product, this compound. For example, the U.S. tolerance for this compound in spices can be as high as 940 mg/kg, whereas the limit for ethylene oxide is 7 mg/kg. This approach treats them as separate chemical entities with different toxicological profiles.
These differing regulatory frameworks create significant challenges for international trade, as a food product that is compliant in the U.S. or Canada may be illegal in the EU. fda.gov.tw The European Chemicals Agency (ECHA) also regulates this compound under the REACH regulation, which requires manufacturers and importers to provide data on the substance's properties and risks.
| Jurisdiction | Regulatory Approach | Example Limit (Spices/Sesame) | Relevant Regulation |
|---|---|---|---|
| European Union | Sum of Ethylene Oxide and this compound, expressed as Ethylene Oxide. | 0.05 mg/kg (for sesame seeds) | (EC) No 396/2005 lgcstandards.com |
| United States | Separate limits for Ethylene Oxide and this compound. | 7 mg/kg (EO); 940 mg/kg (2-CE) | 40 CFR §180.151 |
| Canada | Separate limits for Ethylene Oxide and this compound. | 7 mg/kg (EO); 940 mg/kg (2-CE) | Canadian Food and Drug Regulations |
This table is interactive. You can sort and filter the data.
International and National Regulations
The regulation of this compound (ethylene chlorohydrin) varies significantly across different jurisdictions, reflecting diverse assessments of its risk. Internationally, its use is a subject of debate, particularly concerning its presence in food products. fao.org
In the European Union, the use of ethylene oxide, which degrades to this compound, has been banned for food fumigation since 1991. isotope.combund.de The EU enforces strict Maximum Residue Limits (MRLs) for the sum of ethylene oxide and this compound in food, often at the limit of quantification, which can range from 0.01 to 0.1 mg/kg. fao.orgfoodcomplianceinternational.com This stringent approach is based on the precautionary principle, considering the potential health risks associated with these compounds. eurl-pesticides.eu The European Food Safety Authority (EFSA) has reviewed the toxicity of this compound and, due to data gaps, considers its risk comparable to that of ethylene oxide. bund.de
In contrast, countries like the United States and Canada permit the use of ethylene oxide as a fumigant for certain commodities, such as spices and nuts. fao.orgisotope.com This has led to differing MRLs. For example, in the U.S. and Canada, MRLs for this compound in some fresh products can be as high as 940 mg/kg. fao.org This discrepancy in regulations has created challenges in international trade. fao.org
National occupational safety and health agencies have also established exposure limits for this compound in the workplace. In the United States, the Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 5 parts per million (ppm) as an 8-hour time-weighted average. wikipedia.orgnj.govosha.gov The National Institute for Occupational Safety and Health (NIOSH), however, recommends a more protective ceiling limit of 1 ppm, which should not be exceeded at any time. wikipedia.orgnj.gov The American Conference of Governmental Industrial Hygienists (ACGIH) also recommends a ceiling limit of 1 ppm. nj.gov
The following table provides a summary of some of the key regulatory limits for this compound.
| Jurisdiction/Organization | Regulation Type | Limit | Notes |
| European Union | Food MRL | 0.01 - 0.1 mg/kg | Sum of ethylene oxide and this compound fao.orgfoodcomplianceinternational.com |
| United States/Canada | Food MRL | Up to 940 mg/kg | For certain fresh products fao.org |
| OSHA (USA) | Workplace PEL | 5 ppm (8-hour TWA) | wikipedia.orgnj.govosha.gov |
| NIOSH (USA) | Workplace REL | 1 ppm (Ceiling) | wikipedia.orgnj.gov |
| ACGIH | Workplace TLV | 1 ppm (Ceiling) | nj.gov |
Classification and Labeling
This compound is classified as a highly hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). wikipedia.org Its classification reflects its severe toxicity through multiple routes of exposure.
The GHS classification for this compound typically includes the following hazard categories:
Acute Toxicity, Oral (Category 2) opcw.orglgcstandards.com
Acute Toxicity, Dermal (Category 1) opcw.orglgcstandards.com
Acute Toxicity, Inhalation (Category 1 or 2) opcw.orglgcstandards.com
Serious Eye Damage (Category 1) lgcstandards.com
Flammable Liquids (Category 3) wikipedia.orgopcw.org
Corrosive to Metals (Category 1) lgcstandards.com
Hazardous to the Aquatic Environment, Chronic Hazard (Category 2) lgcstandards.com
Consistent with this classification, the labeling for this compound includes specific pictograms, a signal word, and hazard and precautionary statements.
The following table summarizes the GHS labeling elements for this compound.
| Label Element | Description |
| Pictograms | GHS02 (Flammable), GHS06 (Toxic) wikipedia.org |
| Signal Word | Danger wikipedia.orgopcw.org |
| Hazard Statements | H226: Flammable liquid and vapor. wikipedia.orgopcw.org H300: Fatal if swallowed. opcw.orglgcstandards.com H310: Fatal in contact with skin. opcw.orglgcstandards.com H330: Fatal if inhaled. opcw.orglgcstandards.com H318: Causes serious eye damage. lgcstandards.com H290: May be corrosive to metals. lgcstandards.com H411: Toxic to aquatic life with long lasting effects. lgcstandards.com |
| Precautionary Statements | P260: Do not breathe mist or vapors. wikipedia.orgopcw.org P280: Wear protective gloves/eye protection/face protection. wikipedia.orgopcw.org P284: Wear respiratory protection. wikipedia.orgopcw.org P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. wikipedia.orgopcw.org P302 + P350: IF ON SKIN: Gently wash with plenty of soap and water. opcw.org |
Health Surveillance and Epidemiological Data
Health surveillance and epidemiological studies on this compound are limited but point towards potential adverse health effects in exposed populations. europa.eueuropa.eu
A retrospective cohort study conducted on 61 workers in a this compound production plant, with an average exposure concentration of 4 mg/m³ over an average of 11 years, revealed a statistically significant increase in the incidence of neurasthenia and anorexia compared to a control group. uzh.ch The study also found elevated blood cholesterol levels in the exposed workers. uzh.ch
Another nested case-control study investigated a cohort of 29,139 workers from chemical manufacturing facilities and a research and development center in the United States between 1940 and 1978. uzh.chpublisso.de This study identified cases of non-Hodgkin's lymphoma, multiple myeloma, and both non-lymphocytic and lymphocytic leukemia, suggesting a potential link between occupational chemical exposures, which could include this compound and its precursors like ethylene oxide, and these cancers. uzh.chpublisso.de However, establishing a direct causal link to this compound alone is challenging due to concurrent exposure to other chemicals in industrial settings. who.int
The National Toxicology Program (NTP) has conducted studies on this compound, primarily focusing on animal models to understand its toxicological profile. nih.gov These studies provide foundational data for risk assessment, but human epidemiological data remains sparse. nih.gov The European Chemicals Agency (ECHA) maintains a database of information on this compound, which includes summaries of available toxicological and epidemiological data. europa.eueuropa.eu
Poisoning Incidents and Clinical Case Studies
Poisoning incidents and clinical case studies highlight the acute and severe toxicity of this compound in humans. Exposure can occur through ingestion, inhalation, or dermal contact, with all routes capable of causing life-threatening effects. longdom.orgchlorohydrin.cominchem.org
A notable case report from Taiwan in July 2011 involved two couples who became ill after a meal. longdom.orgchlorohydrin.com They presented with symptoms including nausea, vomiting, shortness of breath, and altered consciousness 6-12 hours after dinner. longdom.orgchlorohydrin.com One individual was dead on arrival at the emergency room, and the other three rapidly deteriorated into coma, hypotension, and cardiac arrest, ultimately resulting in death. longdom.orgchlorohydrin.com Subsequent investigation revealed that the wine they consumed had been maliciously adulterated with this compound, with concentrations of the compound and its metabolite, chloroacetate (B1199739), found in the victims' blood. longdom.orgchlorohydrin.com The primary laboratory finding was metabolic acidosis. longdom.orgchlorohydrin.com
A retrospective analysis of cases reported to the Taiwan Poison Control Center between 1985 and 1998 identified 17 patients with this compound poisoning. researchgate.net The exposures were due to suicide attempts, accidents, and occupational exposures. researchgate.net Oral ingestion was the most frequent route of exposure. researchgate.net Of these 17 patients, seven died within 24 hours from metabolic acidosis and respiratory failure, demonstrating a high mortality rate of approximately 40%. longdom.orgchlorohydrin.comresearchgate.net
These cases underscore the rapid progression and severity of this compound poisoning. longdom.orgchlorohydrin.com The clinical presentation often includes neurological and cardiovascular toxicity, leading to unconsciousness, seizures, shock, and severe metabolic acidosis. longdom.orgchlorohydrin.com There is no specific antidote, and treatment is primarily supportive. longdom.orgchlorohydrin.com
Advanced Research Topics and Future Directions in 2 Chloroethanol Studies
Comparative Toxicology with Related Halogenated Alcohols
The toxicity of 2-Chloroethanol (B45725) is often contextualized by comparing it with other halogenated alcohols. Research indicates that iodo-, bromo-, and chloroethanol are all mutagenic in Salmonella typhimurium, inducing base-substitution type mutations. researchgate.net The reactivity and mutagenic potential of these haloethanols follow the order: bromoethanol > iodoethanol > chloroethanol. researchgate.net This suggests that the type of halogen atom significantly influences the compound's toxicological properties.
Studies have also drawn comparisons between this compound and its metabolic precursor, ethylene (B1197577) oxide. researchgate.net While ethylene oxide is a known genotoxic carcinogen, the genotoxicity of this compound has been a subject of debate. researchgate.neteuropa.eu Some studies suggest that the toxicity of this compound is primarily due to its in vivo conversion to chloroacetaldehyde (B151913). researchgate.net However, other research indicates that this compound itself is not genotoxic. researchgate.net The toxicological profile of this compound is considered less severe than that of ethylene oxide. researchgate.net
The toxicity of this compound for aquatic life is similar to that of ethylene oxide, although this compound appears to be more toxic to Daphnia magna. who.int Its major degradation product, 1,2-ethanediol, is significantly less toxic. who.int
Interactive Data Table: Comparative Toxicity of Halogenated Compounds
| Compound | Organism/System | Toxic Effect | Potency/Reactivity |
| This compound | Salmonella typhimurium | Mutagenic (base-substitution) | Less reactive than bromoethanol and iodoethanol researchgate.net |
| Bromoethanol | Salmonella typhimurium | Mutagenic (base-substitution) | Most reactive in the series researchgate.net |
| Iodoethanol | Salmonella typhimurium | Mutagenic (base-substitution) | More reactive than chloroethanol researchgate.net |
| Ethylene Oxide | Aquatic Organisms | Toxic | Similar to this compound who.int |
| 1,2-Ethanediol | Aquatic Organisms | Toxic | Much less toxic than this compound who.int |
Integration of Omics Technologies (e.g., Proteomics, Metabolomics)
The application of "omics" technologies, such as proteomics and metabolomics, is a burgeoning area in the study of this compound. bioss.com.cnasm.org These high-throughput methods allow for a comprehensive analysis of the molecular changes occurring within an organism upon exposure to the compound. researchgate.netomu.edu.trfrontiersin.org By examining the entire set of proteins (proteome) and metabolites (metabolome), researchers can identify key biological pathways and mechanisms affected by this compound toxicity. omu.edu.trfrontiersin.org This systems-level approach provides a more holistic understanding compared to traditional toxicological studies that focus on a limited number of endpoints. omu.edu.tr The integration of these technologies can help in identifying biomarkers of exposure and effect, as well as in elucidating the precise mechanisms of toxicity. frontiersin.org
Computational Toxicology and In Silico Modeling
Computational toxicology utilizes computer-based models to predict the potential adverse effects of chemicals, offering a rapid and cost-effective alternative to traditional animal testing. azolifesciences.comresearchgate.net These in silico methods are increasingly being applied to study this compound. nih.govnih.govmdpi.com
In silico toxicology encompasses a range of techniques, including the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of toxicity based on molecular properties. mdpi.comnih.gov These models are crucial for prioritizing chemicals for further testing and for filling data gaps where experimental data is unavailable. nih.gov
The general workflow for creating in silico prediction models involves several key steps:
Gathering biological data.
Calculating molecular descriptors.
Generating a prediction model.
Evaluating the model's accuracy.
Interpreting the model. nih.gov
Machine Learning Applications in Ecotoxicology
Machine learning (ML), a subset of artificial intelligence, is revolutionizing ecotoxicology by enabling the prediction of chemical toxicity towards various organisms. nih.govspringernature.com ML algorithms can identify complex patterns in large datasets, integrating chemical properties, species-specific data, and experimental conditions to predict ecotoxicological outcomes. nih.govpeercommunityjournal.org
The development of benchmark datasets is crucial for advancing ML applications in this field, as it allows for the comparison and validation of different models. nih.goveawag.ch These datasets often include information on acute aquatic toxicity for various taxonomic groups like fish, crustaceans, and algae. nih.gov While the use of ML in ecotoxicology is promising, it is still a developing field compared to its application in other domains like pharmaceuticals. researchgate.net
Development of Novel Antidotes and Protective Strategies
Research into antidotes for this compound poisoning is actively being pursued. One promising agent is fomepizole, an inhibitor of alcohol dehydrogenase. nih.gov Studies have shown that fomepizole can significantly increase the median lethal dose (LD50) of this compound in rats by reducing the formation of its toxic metabolite, chloroacetaldehyde. nih.gov
The combination of fomepizole with N-acetylcysteine (NAC) has also demonstrated a protective effect, further decreasing the levels of chloroacetaldehyde. nih.gov In contrast, disulfiram, an inhibitor of aldehyde dehydrogenase, has been found to increase the toxicity of this compound. nih.gov These findings highlight the critical role of metabolic pathways in this compound toxicity and suggest that targeting these pathways is a viable strategy for developing effective antidotes.
Research on Environmental Transformation Products and Their Toxicity
When released into the environment, this compound can undergo various transformation processes. For instance, it can react with water or steam to produce toxic and corrosive fumes. chlorohydrin.com The oxidation of this compound, facilitated by ozone, leads to the formation of several products, including acetaldehyde, acetic acid, and chloride ions. researchgate.net The presence of activated charcoal can significantly increase the conversion rate of this compound during ozonolysis. researchgate.net
A significant environmental transformation product of this compound is ethylene oxide, which is formed through dehydrochlorination. who.int Conversely, this compound can be formed from the degradation of other chemicals, such as certain nitrosoureas used in chemotherapy. aacrjournals.org Understanding the formation and toxicity of these transformation products is crucial for a complete environmental risk assessment of this compound.
Sustainable Production and Management of this compound
The production and management of this compound are shifting towards more sustainable practices, driven by regulatory pressures and a demand for greener alternatives. pmarketresearch.com Innovations in production include the adoption of catalytic processes that offer higher yields and lower energy consumption compared to traditional methods. pmarketresearch.com
A novel and sustainable approach for synthesizing this compound involves the electrooxidation of ethylene in acidic seawater. acs.org This method utilizes the naturally present chloride ions and demonstrates high Faradaic efficiency, offering a more environmentally friendly pathway compared to conventional chemical synthesis. acs.org
The management of this compound waste is also a key consideration. Anaerobic digestion has been explored as a potential method for degrading this compound, particularly in the context of food contaminated with ethylene oxide. researchgate.net Studies have shown that this compound is readily degradable under anaerobic conditions at moderate concentrations. researchgate.net
Q & A
Basic: What are the recommended safety protocols for handling 2-chloroethanol in laboratory settings?
Answer:
this compound requires strict safety measures due to its flammability (flash point: 55°C) and acute toxicity. Key protocols include:
- Ventilation: Use local exhaust ventilation during handling to prevent vapor accumulation .
- PPE: Wear chemical-resistant gloves (nitrile or butyl rubber, >12 mil thickness), sealed goggles, and long-sleeved lab coats. Respiratory protection (NIOSH-approved organic vapor masks) is mandatory in high-exposure scenarios .
- Storage: Keep containers tightly sealed in a locked, well-ventilated area away from oxidizers and ignition sources .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced: How can conflicting toxicological data on this compound’s carcinogenicity be resolved in risk assessment?
Answer:
Discrepancies arise from its metabolite 2-chloroacetaldehyde (a Category 3B carcinogen) and inconsistent in vivo genotoxicity results . Methodological strategies include:
- Metabolite Tracking: Use isotope-labeled this compound in animal models to quantify 2-chloroacetaldehyde formation and glutathione-mediated detoxification .
- Dose-Response Analysis: Evaluate subchronic studies (e.g., rat dermal LOAEL: 72 mg/kg) to identify thresholds for hepatotoxicity .
- Weight of Evidence: Prioritize negative carcinogenicity studies in mice/rats over in vitro bacterial mutagenicity, as the latter may reflect indirect effects .
Basic: What are the standard analytical methods for quantifying this compound residues in biological matrices?
Answer:
Common techniques include:
- Headspace Gas Chromatography with ECD: Optimized for medical materials (e.g., gelatin capsules) with a linear range of 10–35 µg/g. Sample preparation involves NaCl salting-out to eliminate matrix interference .
- GC-MS: Validated for ethylene oxide sterilization byproducts in polymers. Extraction efficiency varies by material (e.g., 98.34% recovery in polyetheramide) .
Advanced: How does solvent choice impact the reaction kinetics of this compound in nucleophilic substitution reactions?
Answer:
Polar aprotic solvents (e.g., DMF) accelerate SN2 mechanisms by stabilizing transition states. For example:
- Dehydrochlorination to Ethylene Oxide: Aqueous hypochlorous acid (HOCl) at 97°C achieves a solvolysis rate constant of 1.0, but efficiency is limited by Cl₂/H₂O equilibrium (K = 4.2×10⁻⁴) .
- Synthetic Optimization: Continuous flow reactors improve yield by minimizing HCl byproduct accumulation .
Basic: What physicochemical properties of this compound are critical for experimental design?
Answer:
Key properties include:
Advanced: What computational models predict this compound’s phase behavior and reactivity?
Answer:
- Thermodynamic Modeling: NIST’s Joback method estimates temperature-dependent density (e.g., 1170.87 kg/m³ at 318.15 K) .
- QSAR Studies: Correlate chlorine’s electron-withdrawing effect with acidity (pKa ~12.4 vs. ethanol’s 16), validated by alkoxide ion stabilization .
- Reactivity Predictors: DFT simulations model nucleophilic attack pathways, highlighting transition state geometries in SN2 reactions .
Basic: How does this compound’s electronic structure influence its acidity compared to ethanol?
Answer:
The chlorine substituent induces a negative inductive effect, reducing electron density on the hydroxyl oxygen. This stabilizes the conjugate base (alkoxide ion), making this compound (pKa ~12.4) more acidic than ethanol (pKa ~16) .
Advanced: What strategies mitigate matrix interference in detecting this compound during sterilization residue analysis?
Answer:
- Chloride Ion Control: Adjust NaCl concentration during extraction to minimize false positives in GC-ECD .
- Material-Specific Validation: Test extraction efficiency for polymers (e.g., fluoroplastics: 100% recovery) to calibrate method sensitivity .
Basic: What are the primary metabolic pathways of this compound in mammalian systems?
Answer:
- Phase I Metabolism: Oxidized by alcohol dehydrogenase to 2-chloroacetaldehyde, which conjugates with glutathione (GSH) for detoxification .
- Toxicity Threshold: Glutathione depletion exacerbates hepatotoxicity (observed at 72 mg/kg in rats) .
Advanced: How can kinetic isotope effects elucidate this compound’s degradation mechanisms in environmental systems?
Answer:
Deuterium labeling at the β-carbon (CH₂ClCH₂OD) reveals:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
